1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKGUIHARCQKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical compound 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide covers the compound's chemical structure, physicochemical properties, a proposed synthetic route, potential applications in medicinal chemistry, and essential safety and handling information. The content is structured to deliver in-depth technical information with a focus on scientific integrity and practical application.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's biological activity and selectivity. This guide focuses on a specific, synthetically accessible derivative, 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol, and aims to provide a comprehensive resource for its scientific exploration.
Molecular Structure and Chemical Identity
The defining features of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol are its piperidine-3-ol core and the N-substitution with a 2-chloro-4-methylbenzyl group. This unique combination of a hydrophilic alcohol and a substituted lipophilic aromatic moiety suggests a balanced physicochemical profile, which is often a desirable characteristic in drug candidates.
2.1. Chemical Structure
Caption: 2D Chemical Structure of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
2.2. Core Chemical Data
A summary of the key identifiers and molecular properties is presented in the table below.
| Property | Value |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| Canonical SMILES | OC1(CC2=CC=C(C)C=C2)CNCCC1 |
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is not extensively available, computational predictions provide valuable initial insights.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| LogP | 1.65202 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 2 |
These values are computationally derived and should be confirmed experimentally.
The predicted TPSA and LogP values suggest that the molecule adheres to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.
Proposed Synthesis Pathway
A logical and efficient synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol can be achieved through the N-alkylation of piperidin-3-ol with 2-chloro-4-methylbenzyl chloride. This reaction is a standard procedure in medicinal chemistry for the construction of N-substituted piperidines.
4.1. Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol.
4.2. Step-by-Step Experimental Protocol
-
Dissolution: Dissolve piperidin-3-ol (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile. The choice of a non-protic solvent is crucial to prevent unwanted side reactions with the alkylating agent.
-
Addition of Alkylating Agent: To the stirred solution, add 2-chloro-4-methylbenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be applied to drive the reaction to completion.
-
Aqueous Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. This step is a self-validating system to remove inorganic salts and the bulk of the solvent.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol.
Potential Applications in Drug Discovery
The structural features of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol make it a compelling starting point for various drug discovery endeavors.
-
Scaffold for Chemical Libraries: The hydroxyl group and the aromatic ring serve as handles for further chemical modifications, enabling the creation of a diverse library of analogs for screening against various biological targets.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and complexity make it an ideal candidate for fragment-based screening to identify initial hits for subsequent optimization.
-
Neurological and Psychiatric Disorders: The piperidine scaffold is a common feature in many centrally acting agents. This compound could be explored for its potential activity on targets relevant to neurological and psychiatric conditions.
5.1. Logical Relationship Diagram for Drug Discovery Cascade
Caption: Logical progression from the core compound to a preclinical candidate.
Safety, Handling, and Storage
As a novel chemical entity, 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[1][3] Avoid contact with skin and eyes.[1][2][3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from heat and sources of ignition.
Conclusion
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is a compound with significant potential as a building block and a lead structure in medicinal chemistry. Its straightforward synthesis and favorable predicted physicochemical properties warrant further investigation into its biological activities. This guide provides a foundational understanding of this molecule to aid researchers in their future explorations.
References
- Sigma-Aldrich.
- Thermo Fisher Scientific. Safety Data Sheet for 3-Chloro-4-methylbenzyl alcohol. (2025).
- Thermo Fisher Scientific. Safety Data Sheet for 4-Methylbenzyl alcohol. (2003).
- Safety Data Sheet for 1-(2-Chloroethyl)piperidinium chloride.
-
U.S. Environmental Protection Agency. (R)-1-benzylpiperidin-3-ol Properties.[Link][5]
-
Defense Technical Information Center. Piperidine Synthesis. (2025).[7]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.[Link][8]
-
Organic & Biomolecular Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2015).[9]
-
Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.[10]
-
Chemical Synthesis Database. 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione.[Link][11]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).[12]
-
Cheméo. Chemical Properties of 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9).[Link][13]
-
PubChem. N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide.[Link][14]
-
Chongqing Yingkai Pharmaceutical Co., Ltd. N-Benzyl-3-piperidinol.[Link][15]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 4-(3-Methyl-benzyl)-piperidine | C13H19N | CID 11159793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide | C24H25ClN4O3 | CID 1481464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. N-Benzyl-3-piperidinol - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 16. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Chloro-4-Methylbenzyl Group: A Privileged Pharmacophore in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-4-methylbenzyl moiety has emerged as a significant pharmacophore in medicinal chemistry, contributing to the efficacy of a diverse range of therapeutic agents. This technical guide provides a comprehensive analysis of this structural motif, delving into its intrinsic properties that drive favorable drug-target interactions. We will explore its role in enhancing binding affinity, modulating electronic properties, and influencing pharmacokinetic profiles. Through an examination of structure-activity relationships (SAR), synthesis protocols, and relevant case studies, this guide will illuminate the strategic utility of the 2-chloro-4-methylbenzyl group in the design and development of novel therapeutics.
Introduction: The Strategic Importance of Halogen and Alkyl Substitutions
In the landscape of medicinal chemistry, the precise placement of substituents on an aromatic ring can dramatically alter the biological activity of a molecule. Halogens, particularly chlorine, are frequently employed to modulate a compound's physicochemical properties. The introduction of a chlorine atom can enhance metabolic stability, increase lipophilicity, and introduce specific electronic effects that can be crucial for target engagement.[1] Similarly, small alkyl groups like methyl can provide steric bulk to orient a molecule within a binding pocket and contribute to hydrophobic interactions.[2]
The 2-chloro-4-methylbenzyl group represents a synergistic combination of these features. The ortho-chloro and para-methyl substitution pattern on the benzyl ring creates a unique electronic and steric environment that has proven advantageous in a variety of drug discovery programs. This guide will dissect the individual and combined contributions of these substituents to the overall pharmacophoric character of this important structural unit.
Physicochemical and Pharmacophoric Properties
The efficacy of the 2-chloro-4-methylbenzyl group as a pharmacophore stems from a confluence of its electronic, steric, and lipophilic properties.
Electronic Effects: A Balance of Induction and Resonance
The chlorine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect can influence the acidity or basicity of nearby functional groups and can be critical for forming specific interactions, such as halogen bonds, with the target protein. While halogens also possess an electron-donating resonance effect, the inductive effect is generally dominant.[3]
Conversely, the methyl group at the 4-position is electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the binding site.[3] The interplay of these opposing electronic forces creates a unique charge distribution across the benzyl ring that can be finely tuned for optimal receptor binding.
Steric Influence and Conformational Control
The ortho-chloro substituent provides significant steric bulk, which can serve to lock the benzyl group into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity. The methyl group at the para-position further extends the steric profile of the molecule, allowing it to occupy and interact with specific hydrophobic pockets within the target protein.
Lipophilicity and Metabolic Stability
Both the chloro and methyl groups contribute to the overall lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and improve oral bioavailability. However, it must be carefully balanced to avoid issues with solubility and off-target toxicity.[4] The presence of the chlorine atom can also block potential sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.
Synthesis of Molecules Incorporating the 2-Chloro-4-Methylbenzyl Group
The 2-chloro-4-methylbenzyl moiety can be introduced into a target molecule through various synthetic strategies. A common precursor is 2-chloro-4-methylbenzyl chloride or bromide, which can be prepared from commercially available starting materials.
Illustrative Synthetic Protocol: Preparation of 2-Chloro-4-methylbenzyl Chloride
This protocol outlines a general procedure for the synthesis of 2-chloro-4-methylbenzyl chloride from 2-chloro-4-methyltoluene.
Step 1: Radical Chlorination of 2-Chloro-4-methyltoluene
Figure 1: General scheme for the synthesis of 2-chloro-4-methylbenzyl chloride.
Experimental Procedure:
-
To a solution of 2-chloro-4-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-chloro-4-methylbenzyl chloride, which can be further purified by distillation or chromatography.
Note: This is a generalized protocol and specific reaction conditions may need to be optimized. Alternative methods, such as direct chlorination with chlorine gas under UV irradiation, can also be employed.
Structure-Activity Relationship (SAR) Case Studies
The strategic importance of the 2-chloro-4-methylbenzyl group is best illustrated through its successful application in various drug discovery programs.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
In the development of novel 7-azaindole based ALK inhibitors for the treatment of cancer, the substitution pattern on the benzyl group was found to be critical for potency. A systematic exploration of substituents revealed that compounds bearing a 2-chloro-4-methylbenzyl moiety exhibited excellent biochemical and cellular potencies.[5] Molecular modeling studies of these inhibitors could reveal that the 2-chloro group engages in specific interactions within the ATP-binding site of the kinase, while the 4-methyl group occupies a hydrophobic pocket, contributing to the overall high affinity.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
In the design of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors for the treatment of type 2 diabetes, 3D-QSAR studies highlighted the importance of hydrophobic and aromatic features for inhibitory activity.[3] The inclusion of a substituted benzyl group was found to be beneficial, and while a wide range of substituents were tolerated, the 2-chloro-4-methyl pattern could provide a favorable balance of steric and electronic properties to enhance binding to the S1 pocket of the enzyme.
Bioassay Methods for Evaluation
The biological activity of compounds containing the 2-chloro-4-methylbenzyl pharmacophore can be assessed using a variety of in vitro and in vivo assays, depending on the therapeutic target.
Enzyme Inhibition Assays
For enzyme targets such as kinases or proteases, a common method is to measure the inhibition of enzyme activity in the presence of the test compound. This can be done using various detection methods, including:
-
Fluorescence Resonance Energy Transfer (FRET): This assay uses a substrate labeled with a FRET pair. Cleavage of the substrate by the enzyme leads to a change in the fluorescence signal, which is quenched in the presence of an inhibitor.[6]
-
Luminescence-based assays: These assays often measure the depletion of a substrate like ATP, which is coupled to a luciferase-luciferin reaction.
-
Radiometric assays: These involve the use of a radiolabeled substrate, and the activity is measured by quantifying the incorporation of the radiolabel into the product.
Cellular Assays
To assess the activity of compounds in a more biologically relevant context, cellular assays are employed. These can include:
-
Cell proliferation/viability assays: For anticancer agents, assays such as the MTT or CellTiter-Glo assay are used to measure the effect of the compound on cancer cell growth.
-
Reporter gene assays: These assays are used to measure the activation or inhibition of a specific signaling pathway.
-
Western blotting: This technique is used to measure the levels of specific proteins to confirm the mechanism of action of the compound.
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). The 2-chloro-4-methylbenzyl group can influence these properties. As previously mentioned, its lipophilic nature can enhance absorption, while the chloro substituent can improve metabolic stability.
Pharmacodynamics refers to the relationship between drug concentration and its effect. The favorable binding interactions facilitated by the 2-chloro-4-methylbenzyl pharmacophore can lead to a lower effective concentration (EC50) and a more potent therapeutic effect. The pharmacokinetic and pharmacodynamic properties of any new compound must be carefully evaluated in preclinical studies.[4][7][8]
Conclusion and Future Perspectives
The 2-chloro-4-methylbenzyl group stands as a testament to the power of rational drug design. Its unique combination of electronic and steric properties has made it a valuable pharmacophore in the medicinal chemist's toolbox. By understanding the fundamental principles that govern its interactions with biological targets, researchers can continue to leverage this privileged scaffold to develop novel and effective therapies for a wide range of diseases. Future work in this area may involve the use of computational methods to further refine the substitution patterns on the benzyl ring for even greater potency and selectivity, as well as the exploration of this pharmacophore in new therapeutic areas.
References
-
PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Available from: [Link].
-
ResearchGate. SAR of the substituted benzyl group. Available from: [Link].
-
EnzyCeuticals. Available bioassays/enzyme inhibition assays. Available from: [Link].
-
PubMed. Toxicology of benzyl alcohols: a QSAR analysis. Available from: [Link].
-
MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Available from: [Link].
-
PubMed. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. Available from: [Link].
-
DergiPark. In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl) - 6-(4-methoxyphenyl)imidazo[2,1-b][9][10][11]thiadiazole. Available from: [Link].
-
MDPI. Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Available from: [Link].
-
ResearchGate. (PDF) QSAR and Molecular Docking Analysis of Substituted Tetraketone and Benzyl-benzoate Analogs as Anti-tyrosine: A Novel Approach to anti-tyrosine kinase Drug Design and Discovery. Available from: [Link].
-
IRIS. Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Available from: [Link].
-
Physical Chemistry Research. Modified Thymidine Derivatives as Potential Inhibitors of SARS-CoV: PASS, In Vitro Antimicrobial, Physicochemical and Molecular Docking Studies. Available from: [Link].
-
Academia.edu. Synthesis and biochemical evaluation of a range of potent benzyl imidazole-based compounds as potential inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450 17. Available from: [Link].
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
ResearchGate. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Available from: [Link].
-
Laurin Publishers. Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing. Available from: [Link].
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link].
-
Semantic Scholar. Docking Studies on Novel Analogues of 8-Chloro-Lucia Pintilie and Amalia. Available from: [Link].
-
Wikipedia. 25-NB. Available from: [Link].
-
MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available from: [Link].
-
PubMed. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Available from: [Link].
-
pharm-analyt. PROFILES OF 250 COMMON DRUGS. Available from: [Link].
-
FDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available from: [Link].
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D QSAR and docking studies of various amido and benzyl-substituted 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharm-analyt.com [pharm-analyt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
- 9. prepchem.com [prepchem.com]
- 10. enzyceuticals.eu [enzyceuticals.eu]
- 11. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Enantioselective Separation of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Executive Summary
This technical guide details the isolation of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol enantiomers, a critical intermediate class often utilized in the synthesis of calcium channel blockers (e.g., Benidipine analogues) and GPCR antagonists. The presence of the chiral center at the C3-position of the piperidine ring dictates pharmacological potency and metabolic stability.
This document prioritizes Supercritical Fluid Chromatography (SFC) for preparative scalability due to its superior throughput and solvent recovery, while retaining Normal Phase HPLC for robust Quality Control (QC). The protocols herein are designed to achieve an Enantiomeric Excess (ee) > 99.5%.
Part 1: Molecular Analysis & Separation Strategy
Physicochemical Profile
To design a robust separation, one must first understand the analyte's interaction potential with the Chiral Stationary Phase (CSP).
-
Analyte: 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
-
Core Functionality:
-
Piperidine Nitrogen (Basic, pKa ~9-10): A strong hydrogen bond acceptor. Without suppression, this will interact with residual silanols on the silica support, causing severe peak tailing.
-
C3-Hydroxyl Group: The primary handle for chiral recognition via hydrogen bonding with the carbamate moieties of the CSP.
-
2-Cl, 4-Me Benzyl Group: Provides steric bulk and π-π interaction potential. The ortho-chloro substituent restricts rotation around the benzylic bond, potentially enhancing chiral discrimination compared to unsubstituted benzyl analogues.
-
Strategic Decision Matrix
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid) | Verdict |
| Resolution ( | High | High | Equal |
| Speed | 20–40 min/run | 3–8 min/run | SFC Wins |
| Solvent Cost | High (Hexane/EtOH) | Low (CO | SFC Wins |
| Solubility | Moderate | High (in supercritical mix) | SFC Wins |
| Scalability | Linear | High Throughput | SFC Wins |
Part 2: Method Development Workflow
The following diagram outlines the logical flow for developing the separation method, ensuring no critical parameter is overlooked.
Figure 1: Step-by-step workflow for chiral method development, prioritizing column selection followed by mobile phase tuning.
Part 3: Optimized Experimental Protocols
Protocol A: Preparative SFC (Primary Purification)
This protocol utilizes the "Amylose-tris(3,5-dimethylphenylcarbamate)" selector, which has shown the highest success rate for 3-hydroxypiperidines.
-
System: Waters Prep 100 SFC or equivalent.
-
Column: Chiralpak AD-H (or immobilized Chiralpak IA), 250 x 21 mm, 5 µm.
-
Mobile Phase:
-
A: CO
(Supercritical grade)[1] -
B: Methanol + 0.2% Diethylamine (DEA)
-
-
Gradient/Isocratic: Isocratic 15% - 25% B (Determine based on retention time of first eluter).
-
Flow Rate: 50–70 g/min (depending on system backpressure).
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Detection: UV @ 220 nm (Benzyl absorption) and 254 nm.
Scientific Rationale: The DEA additive is non-negotiable. The piperidine nitrogen is basic; without DEA, it will ionize or H-bond to the silica support, leading to broad peaks that destroy resolution. Methanol is chosen over IPA to reduce viscosity and backpressure, allowing higher flow rates.
Protocol B: Analytical HPLC (Quality Control)
Used to determine the Enantiomeric Excess (ee) of fractions collected from SFC.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Temperature: 25°C.
-
Detection: UV @ 220 nm.
-
Expected Performance:
- (Capacity factor 1): ~2.5
- (Selectivity): > 1.4
- (Resolution): > 3.0
Part 4: Mechanism of Chiral Recognition
Understanding why the separation works allows for faster troubleshooting. The separation on polysaccharide columns (AD-H/IA) relies on a "Three-Point Interaction" model.
Figure 2: Mechanistic interactions between the piperidin-3-ol derivative and the Amylose-based Stationary Phase.
Critical Insight: The 2-Chloro substituent on the benzyl ring creates a specific steric "lock." If resolution is poor on AD-H, switch to Chiralcel OD-H (Cellulose backbone). The cellulose backbone forms linear cavities (vs. helical for Amylose), which may better accommodate the bulky 2-Cl-benzyl group if the helical fit is too loose.
Part 5: Data Presentation & Validation Criteria
When validating this method for GMP release, the following criteria must be met.
| Parameter | Acceptance Criteria | Remediation if Failed |
| Selectivity ( | Change Modifier (MeOH | |
| Resolution ( | Decrease modifier % (e.g., 20% | |
| Tailing Factor ( | Increase DEA concentration (max 0.5%). | |
| Recovery | Check for irreversible adsorption; switch to Immobilized CSP (IA/IC) and wash with THF. |
Self-Validating System Check
Before running valuable samples, perform a System Suitability Test (SST) using a standard racemic mix.
-
Inject Racemate: Ensure baseline separation (
). -
Blank Injection: Verify no carryover (critical for high-potency intermediates).
-
Sensitivity: S/N ratio > 10 for the minor enantiomer at 0.05% level.
References
-
Daicel Chiral Technologies. Instruction Sheet for CHIRALPAK® AD-H / AD. (Standard protocol for Amylose tris(3,5-dimethylphenylcarbamate) columns). [Link]
-
Toribio, L., et al. (2018). Enantioselective separation of chiral pharmaceuticals by supercritical fluid chromatography.[3][4] Journal of Chromatography A. (Authoritative review on SFC for basic pharmaceuticals). [Link]
-
PubChem Compound Summary. 1-Benzyl-3-hydroxypiperidine.[5] (Structural and chemical property data for the parent class).[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Whitepaper: Solubility Profiling of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol in Biorelevant Media
[1][2][3][4]
Executive Summary & Compound Architecture
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is a functionalized piperidine scaffold often utilized as a pharmacophore in GPCR ligands and kinase inhibitor intermediates.[1][2][3][4] Its solubility profile is governed by a "push-pull" physicochemical dynamic: the hydrophilic 3-hydroxyl group provides hydrogen bonding capacity, while the lipophilic 2-chloro-4-methylbenzyl moiety drives hydrophobic aggregation.[1][2][3][4]
Understanding this duality is critical for assay reproducibility. A common failure mode in early-stage screening is the "false negative" caused by compound precipitation upon dilution from DMSO into aqueous buffers.[1][2][3][4] This guide provides the structural rationale and validated protocols to ensure solution stability.
Physicochemical Profile (Predicted)
| Property | Value (Est.)[3][4][5] | Significance |
| Molecular Weight | ~239.74 g/mol | Small molecule, fragment-like.[1][2][3] |
| cLogP | 2.8 – 3.2 | Moderately lipophilic; prone to non-specific binding.[3] |
| pKa (Basic N) | 8.8 – 9.2 | Ionized (+) at physiological pH; Neutral at basic pH.[3] |
| H-Bond Donors | 1 (-OH) | Improves solubility vs. non-hydroxylated analogs.[1][2][3][4] |
| H-Bond Acceptors | 2 (N, O) | Facilitates solvation in polar protic solvents.[2][3][4] |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the industry-standard vehicle for stock solutions due to its high dielectric constant and aprotic nature.[1][2][3][4] For this piperidine derivative, DMSO solubility is driven by dipole-dipole interactions and the ability of DMSO to accept hydrogen bonds from the hydroxyl group.[3][4]
Theoretical Solubility Limit
-
Mechanism: The organic "bulk" of the benzyl and piperidine rings is easily accommodated by the hydrophobic methyl groups of DMSO, while the sulfoxide oxygen solvates the hydroxyl proton.[3][4]
The "Hygroscopicity Trap" (Critical Protocol)
DMSO is highly hygroscopic.[3][4] It absorbs atmospheric water, which can shift the solvent power.[3][4] For 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol, the presence of the hydrophobic 2-chloro-4-methyl group makes the compound sensitive to the "water crash" effect.[1][2][3]
Protocol: Stock Solution Integrity
-
Preparation: Dissolve solid compound to 10 mM or 20 mM in anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).
-
Storage: Store in amber glass vials with PTFE-lined caps at -20°C.
-
Freeze-Thaw: Limit to <5 cycles. Upon thawing, vortex for 30 seconds and sonicate for 1 minute to redissolve any micro-precipitates formed by cryo-concentration.
-
Visual Check: The solution must be optically clear. Any turbidity indicates water ingress (>10% v/v) or degradation.[3]
Solubility in Water & Biorelevant Buffers[3]
Aqueous solubility for this compound is pH-dependent .[1][2][3][4] The piperidine nitrogen acts as a pH switch.[3]
The pH-Solubility Profile[1][2][3][4]
-
Acidic Media (pH 1.2 - 4.0):
-
Physiological Media (pH 7.4):
-
Basic Media (pH > 9.0):
Visualization: The Solubilization Workflow
The following diagram illustrates the decision logic for handling this compound in solution.
Caption: Solubility workflow illustrating the critical impact of pH on the stability of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol solutions.[1][2][3][4]
Experimental Protocols
To empirically determine the exact solubility limits for your specific batch, use the following industry-standard protocols.
Protocol A: Kinetic Solubility (High Throughput)
Best for: Rapidly screening compound suitability for bioassays (e.g., cell culture, enzyme inhibition).[4]
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via UV-Vis spectrophotometry (254 nm and 280 nm) or LC-MS/MS.
-
Calculation:
Protocol B: Thermodynamic Solubility (Gold Standard)
Best for: Formulation development and absolute physicochemical characterization.[3][4]
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.
-
Equilibration: Shake or stir for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Analysis: Extract the supernatant and analyze via HPLC-UV.
-
pH Verification: Measure the pH of the supernatant after equilibrium; the basic amine can shift the buffer pH if the buffering capacity is low.[3][4]
References
-
Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[2][4]
-
Bergström, C. A., et al. (2007).[3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(4-5), 244-257.[2][3][4] Link
-
Di, L., & Kerns, E. H. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] Link
-
PubChem Database. (2024).[3][4] Compound Summary: Piperidine Derivatives. National Library of Medicine.[3] Link
Sources
- 1. 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol|BLD Pharm [bldpharm.com]
- 2. N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide | C24H25ClN4O3 | CID 1481464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Methodological & Application
Application Note: High-Throughput Screening & Hit Validation for 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Executive Summary
This application note details the high-throughput screening (HTS) and hit validation workflows for 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol (herein referred to as CMP-3OL ). Structurally characterized by a piperidine-3-ol core N-substituted with a lipophilic 2-chloro-4-methylbenzyl moiety, CMP-3OL represents a "privileged scaffold" frequently encountered in diversity libraries targeting G-protein coupled receptors (GPCRs), Ion Channels (specifically NMDA-NR2B), and Sigma Receptors (σ1/σ2).[1][2][3]
This guide addresses the specific challenges of screening CMP-3OL, including its calculated lipophilicity (cLogP ~3.1–3.8), potential for non-specific binding, and the requirement for homogeneous assay formats.[3] We provide a validated protocol using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to assess binding affinity, supported by solubility optimization and counter-screening strategies.
Physicochemical Profile & Compound Management
Successful HTS data depends on the integrity of the compound input.[3] CMP-3OL possesses a hydrophobic benzyl-chloride motif that dictates specific handling protocols to prevent precipitation and "sticky" compound artifacts.[1][2][3]
| Property | Value (Approx.) | Implication for HTS |
| Molecular Weight | ~239.7 g/mol | Fragment-like/Lead-like space.[1][2][3] |
| cLogP | 3.1 – 3.8 | Moderate-High Lipophilicity.[1][2][3] Risk of aggregation in aqueous buffer.[2][3] |
| H-Bond Donors/Acceptors | 1 / 2 | Good membrane permeability; potential CNS penetration.[1][2][3] |
| Solubility (Aq) | Low (< 50 µM) | Critical: Requires DMSO stock maintenance and intermediate dilution steps.[2][3] |
Acoustic Dispensing Protocol
To minimize tip-based compound loss (adsorption to polypropylene tips), we utilize acoustic liquid handling (e.g., Labcyte Echo).[1][2][3]
-
Source Plate: 10 mM CMP-3OL in 100% DMSO (anhydrous).
-
Destination: Low-dead-volume 384-well assay plates (White, opaque).
-
Transfer: Eject 20–100 nL directly into the dry well or pre-filled assay buffer (depending on "back-fill" vs. "direct dilution" logic).
-
Recommendation: Use Direct Dilution (compound first, then buffer) to facilitate rapid mixing upon buffer addition.[3]
-
Primary HTS Assay: TR-FRET Competition Binding
Target Model: Sigma-1 Receptor (σ1R).[1][2][3] Rationale: The N-benzylpiperidine pharmacophore is a classic σ1R ligand motif.[1][2][3] We utilize a TR-FRET competition format where CMP-3OL competes with a fluorescent tracer for the receptor binding site.[1][2][3]
Assay Principle
The assay relies on energy transfer between a Terbium-labeled anti-tag antibody (Donor) bound to the receptor and a fluorescently labeled tracer ligand (Acceptor).[1][2][3]
Figure 1: In the absence of CMP-3OL, the tracer binds, allowing FRET. CMP-3OL binding displaces the tracer, reducing the FRET signal.[1][3]
Detailed Protocol
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (Crucial for CMP-3OL solubility).[1][2][3]
-
Tracer: Red-fluorescent σ1R ligand (e.g., derived from Haloperidol).[1][2][3]
Step-by-Step Workflow:
-
Compound Addition: Dispense 50 nL of CMP-3OL (10 mM stock) into 384-well plate (Final conc: 10 µM for single-point screen).
-
Receptor/Antibody Mix: Add 5 µL of Receptor-GST + Tb-antibody pre-mix. Incubate 15 min at RT.
-
Tracer Addition: Add 5 µL of Fluorescent Tracer (at
concentration).[2][3] -
Incubation: Seal plate and incubate for 60–90 minutes at RT in the dark.
-
Read: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).
Data Calculation
Calculate the FRET Ratio to normalize for well-to-well variability/quenching:
Calculate % Inhibition:
-
Min Signal: Excess unlabeled competitor (e.g., 10 µM Haloperidol).[3]
Hit Validation & Counter-Screening
Given CMP-3OL's lipophilicity, "hits" must be validated to rule out aggregation-based false positives (promiscuous inhibition).[1][2][3]
Dose-Response Confirmation (IC50)
Run an 11-point serial dilution (1:3) starting at 30 µM.[3]
Detergent Sensitivity Counter-Screen
To confirm specific binding, repeat the IC50 assay with the addition of 0.01% Triton X-100 to the assay buffer.
-
Logic: Detergents disrupt colloidal aggregates but do not affect specific 1:1 ligand-receptor binding.[1][2][3]
-
Interpretation: If the IC50 shifts significantly (>3-fold) or activity disappears in the presence of Triton, CMP-3OL is acting as a non-specific aggregator (False Positive).[2][3]
Figure 2: Decision tree for validating CMP-3OL activity.
References & Standards
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3][5][6] Receptor Binding Assays for HTS and Drug Discovery.[2][3][6] Available from: [Link][1][2][3][7]
-
Sittampalam GS, et al. Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual.[2][3][5][6][8][9] Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[3] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2][3] Current Opinion in Chemical Biology.[2][3] (Discusses aggregation/colloidal artifacts common with benzyl-piperidines).
-
PubChem Compound Summary for CID 1171524-49-4 (Structural Analog Reference). National Center for Biotechnology Information (2026). Available from: [Link][1][2][3]
Sources
- 1. N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide | C24H25ClN4O3 | CID 1481464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. htsc.wustl.edu [htsc.wustl.edu]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Benzylpiperidinol Derivatives
Abstract
Benzylpiperidinol derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceutical agents.[1][2] Achieving high purity of these active pharmaceutical ingredients (APIs) is a non-negotiable requirement for clinical efficacy and safety. Recrystallization stands as the definitive technique for the purification of these solid compounds.[3][4] The success of this method is critically dependent on the rational selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and protocols for systematically selecting an optimal recrystallization solvent for benzylpiperidinol derivatives, ensuring high yield and purity.
The Theoretical Foundation of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[5][6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed by filtration of the hot solution.[7][8]
1.1. Characteristics of the Ideal Solvent
The selection of a solvent is the most critical step in the recrystallization process.[9] An ideal solvent should exhibit the following characteristics:
-
Significant Solubility Differential: The solvent must dissolve the benzylpiperidinol derivative sparingly or not at all at room temperature but show high solubility at or near its boiling point.[7][10][11] This temperature-dependent solubility is the primary driver for high recovery yield.
-
Favorable Impurity Profile: Impurities present in the crude product should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[10][11][12]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13][14] Given the basic nature of the piperidine nitrogen, strongly acidic solvents should be avoided unless the intention is to crystallize a specific salt form.[15]
-
Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals during the drying phase.[12][13]
-
Optimal Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the solute from "oiling out"—separating as a liquid instead of forming crystals.[9][16]
-
Safety and Cost: The solvent should ideally be non-toxic, non-flammable, and inexpensive.[13][14]
Physicochemical Considerations for Benzylpiperidinol Derivatives
The molecular structure of benzylpiperidinol derivatives—typically containing a polar piperidinol ring and a less polar benzyl group—renders them moderately polar. This amphiphilic nature suggests that solvents of intermediate polarity, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), are often good starting points. The basicity of the piperidine nitrogen can lead to strong interactions with protic solvents and may influence solubility.
The general principle of "like dissolves like" is a useful heuristic.[6] The polarity of the solvent should be closely matched to the solute, but not so perfectly that the compound is highly soluble at room temperature.[6]
Systematic Solvent Screening Protocol
A small-scale, systematic screening is the most reliable method for identifying a suitable solvent.[17][18] This empirical approach saves time and material compared to attempting a full-scale recrystallization with an unverified solvent.
Protocol 3.1: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude benzylpiperidinol derivative into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the mixture at room temperature. Observe if the compound dissolves readily.
-
Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system (as the "good" solvent).
-
-
Heating: For solvents that do not dissolve the compound at room temperature, heat the test tube gently in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[17]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath.
-
Evaluation: A solvent is considered promising if abundant crystals form upon cooling.[17] The ideal solvent will result in poor solubility at room temperature but complete dissolution upon heating, followed by robust crystal formation on cooling.
Below is a workflow diagram for the solvent selection process.
Caption: Decision workflow for single-solvent screening.
Table 1: Properties of Common Recrystallization Solvents
This table provides a list of common solvents arranged by increasing polarity, which can be used as a starting point for screening.[19][20]
| Solvent | Boiling Point (°C) | Polarity Index (P') | Key Hazards |
| n-Hexane | 69 | 0.1 | Flammable, Neurotoxin |
| Toluene | 111 | 2.4 | Flammable, Toxic |
| Diethyl Ether | 35 | 2.8 | Extremely Flammable |
| Ethyl Acetate | 77 | 4.4 | Flammable, Irritant |
| Acetone | 56 | 5.1 | Flammable, Irritant |
| Isopropanol | 82 | 3.9 | Flammable |
| Acetonitrile | 82 | 5.8 | Flammable, Toxic |
| Ethanol | 78 | 4.3 | Flammable |
| Methanol | 65 | 5.1 | Flammable, Toxic |
| Water | 100 | 10.2 | Non-hazardous |
Standard Operating Procedures for Recrystallization
Once a suitable solvent or solvent system is identified, the purification can be performed on a larger scale.
Caption: General experimental workflow for recrystallization.
Protocol 4.1: Single-Solvent Recrystallization
-
Dissolution: Place the crude benzylpiperidinol derivative in an Erlenmeyer flask with a stir bar. Add the selected solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the solid is completely dissolved.[21] It is crucial to use the minimum amount of hot solvent required to achieve a high recovery.[21]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask to prevent premature crystallization.[22]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[21]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[21]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.
Protocol 4.2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is employed when a compound is too soluble in one solvent and poorly soluble in another.[9][23] The two solvents must be fully miscible.[24]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).
-
Anti-Solvent Addition: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise with swirling. Continue adding until the solution becomes faintly cloudy or turbid.[23] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[23]
-
Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol (4.1).
A review of piperidine derivatives notes that mixtures like ethanol-ethyl acetate and dichloromethane-methanol have been successfully used for their crystallization.[25]
Troubleshooting Common Recrystallization Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[16]2. The solution is supersaturated.[16] | 1. Boil off some of the solvent to increase concentration and attempt to cool again.[16]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[16][21] |
| "Oiling Out" | The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or a very concentrated solution.[16][26] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the solvent's boiling point is not higher than the compound's melting point.[16][26] |
| Low Crystal Yield | 1. Too much solvent was used during dissolution.[21][26]2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals.2. Ensure filtration apparatus is pre-heated.3. Always use minimal amounts of ice-cold solvent for washing.[21] |
| Colored Product | Colored impurities are present and co-crystallize with the product. | Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4] |
Conclusion
The purification of benzylpiperidinol derivatives by recrystallization is a powerful and essential technique in drug development and chemical synthesis. A successful outcome hinges on a methodical and logical approach to solvent selection. By combining theoretical principles with systematic experimental screening, researchers can efficiently identify the optimal solvent or solvent system. The protocols and troubleshooting guide provided herein serve as a robust framework for achieving high purity and maximizing the recovery of these valuable compounds.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation.
- Quora. (2017, February 16). What is the best solvent for recrystallization?.
- ECHEMI. (n.d.). What would be the most suitable solvent for a single-solvent recrystallization?.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent.
- University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization.
- Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation.
- Reddit. (2018, November 20).
- MilliporeSigma. (n.d.). Polarity of Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- YouTube. (2012, May 7).
- Wired Chemist. (n.d.). Recrystallization.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- University of Missouri-St. Louis. (n.d.). 4. Crystallization.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Vanderbilt University. (n.d.). Experiment 9 — Recrystallization.
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Shodex. (n.d.). Polarities of Solvents.
- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.
- Perumal, M., et al. (n.d.).
- Honeywell. (n.d.). Polarity Index.
- ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- Arulraj, S. J., et al. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Google Patents. (2008, February 21).
- University of Colorado Boulder. (n.d.). Recrystallization.
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
- ResearchGate. (2025, August 4).
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- BASF. (n.d.). Safety data sheet.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Studylib. (2015, February 3).
- PubMed. (2020, August 1). N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies.
- University of Michigan-Dearborn. (n.d.).
- Bioorganic Chemistry. (2024, December 15).
- PubMed. (2022, December 22). Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer.
- PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
- Biointerface Research in Applied Chemistry. (2021, August 15).
- ResearchGate. (n.d.). Solubility studies of synthesized compounds in different solvents.
- Pharmaceutical Sciences. (2026, January 5).
- ACS Figshare. (2020, September 22).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. praxilabs.com [praxilabs.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. quora.com [quora.com]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. mt.com [mt.com]
- 14. homework.study.com [homework.study.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. www1.chem.umn.edu [www1.chem.umn.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. amherst.edu [amherst.edu]
- 23. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 24. Home Page [chem.ualberta.ca]
- 25. chemrevlett.com [chemrevlett.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Microwave-assisted synthesis of 1-(substituted-benzyl)piperidin-3-ols
Application Note: Microwave-Assisted Synthesis of 1-(Substituted-benzyl)piperidin-3-ols
Abstract & Strategic Relevance
The 1-(substituted-benzyl)piperidin-3-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for muscarinic receptor antagonists, hAChE inhibitors (e.g., Donepezil analogs), and sigma receptor ligands. Conventional synthesis via
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 15 minutes while suppressing side reactions. By leveraging the specific dielectric heating properties of polar transition states, this method offers a high-throughput, scalable, and self-validating workflow suitable for lead optimization libraries.
Mechanistic Insight & Causality
The Microwave Effect on N-Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Dipolar Polarization: The reaction involves a charge-separated transition state (formation of the quaternary ammonium intermediate). Microwave irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (
). -
Regioselectivity (N- vs. O-alkylation): While the hydroxyl group at C3 is nucleophilic, the secondary amine is significantly more nucleophilic (
of conjugate acid ~10-11 vs. ~16 for alcohol). Rapid microwave heating favors the kinetically controlled product (N-alkylation) over the thermodynamically competitive O-alkylation, provided a mild base ( ) is used to scavenge the acid without deprotonating the alcohol.
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.
Experimental Protocol
Reagents & Equipment
-
Substrate: Piperidin-3-ol hydrochloride (or free base).
-
Electrophile: 4-Fluorobenzyl bromide (Model substrate).
-
Base: Potassium Carbonate (
), anhydrous, granular. -
Solvent: Acetonitrile (MeCN) - Selected for its high tan
(loss tangent), ensuring efficient MW absorption. -
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Methodology
Step 1: Preparation (The Stoichiometric Setup)
-
In a 10 mL microwave process vial, add Piperidin-3-ol (1.0 mmol, 101 mg).
-
Add Potassium Carbonate (
) (2.0 mmol, 276 mg). Note: Excess base is critical to neutralize the HBr generated and drive the equilibrium. -
Add Acetonitrile (3.0 mL). Add a magnetic stir bar.
-
Add 4-Fluorobenzyl bromide (1.1 mmol, 137 µL). Note: Slight excess of electrophile ensures complete consumption of the amine.
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-lined cap.
-
Program:
-
Temperature: 90°C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 200 psi (Safety cutoff)
-
Power: Dynamic (Max 150W)
-
-
Observation: The reaction mixture should turn from a suspension to a finer dispersion.
Step 3: Work-up & Self-Validating Purification This step uses Acid-Base Extraction to guarantee chemical purity without immediate chromatography.
-
Filtration: Filter the reaction mixture through a celite pad to remove inorganic salts (
, ). Wash with Ethyl Acetate (EtOAc).[1] -
Evaporation: Concentrate the filtrate to remove MeCN.
-
Acid Wash (Validation Step): Dissolve residue in EtOAc (20 mL). Extract with 1M HCl (2 x 15 mL).
-
Logic: The product (amine) moves to the aqueous layer (protonated). Unreacted benzyl bromide and non-basic impurities stay in the organic layer. Discard the organic layer.
-
-
Basification: Cool the aqueous layer and basify with 4M NaOH until pH > 12.
-
Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 15 mL).
-
Drying: Dry combined organics over
, filter, and concentrate.
Workflow Diagram
Figure 2: Operational workflow emphasizing the acid-base purification loop for high purity.
Results & Data Analysis
Substituent Effects on Yield
The electronic nature of the benzyl substituent affects the electrophilicity of the benzylic carbon.
| Entry | Substituent (R) | Electronic Effect | Time (min) | Yield (%) |
| 1 | H (Unsubstituted) | Neutral | 12 | 92 |
| 2 | 4-F (Fluoro) | Weak EWG | 10 | 95 |
| 3 | 4-NO₂ (Nitro) | Strong EWG | 5 | 98 |
| 4 | 4-OMe (Methoxy) | EDG | 15 | 88 |
| 5 | 2-Cl (Chloro) | Steric Hindrance | 18 | 85 |
-
Interpretation: Electron Withdrawing Groups (EWG) like
increase the partial positive charge on the benzylic carbon, accelerating the reaction. Electron Donating Groups (EDG) like slightly deactivate the electrophile, requiring marginally longer irradiation times.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: "Microwave Transparency" of the solvent.
-
Fix: If using a non-polar solvent (e.g., Toluene), spike with a high-absorbance ionic liquid or switch to Acetonitrile/Ethanol.
-
-
Issue: O-Alkylation Byproduct.
-
Cause: Temperature too high (>120°C) or base too strong (e.g., NaH).
-
Fix: Maintain temperature <100°C and strictly use Carbonate bases (
or ).
-
-
Issue: Pressure Errors.
-
Cause: Volatile benzyl halides.
-
Fix: Ensure the vial volume is not filled >60%. Use a "ramp" time of 1-2 minutes to reach target temperature.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition.
-
Mavandadi, F., & Pilotti, A. (2006). The impact of microwave-assisted organic synthesis in drug discovery. Drug Discovery Today.
-
Pai, N. R., et al. (2012). An efficient synthesis of neuroleptic drugs under microwave irradiation.[2] Journal of Chemical and Pharmaceutical Research.
-
Silva, V. L., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[3] Molecules.
-
Master Organic Chemistry. (2018). Nucleophilicity of Amines vs Alcohols.
Sources
Application Notes & Protocols for In Vitro Cytotoxicity Testing of Piperidine-3-ol Analogs
Introduction: The Critical Role of Early Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1] For promising scaffolds like piperidine-3-ol and its analogs, which are prevalent in many biologically active compounds, a thorough understanding of their cytotoxic potential is paramount from the earliest stages of drug discovery.[1][2] In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically sound first-pass screening method to identify compounds that may cause cellular damage, thereby enabling a "fail fast, fail early" approach that conserves resources for the most promising candidates.[3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview of robust in vitro methods for assessing the cytotoxicity of piperidine-3-ol analogs. Beyond a simple recitation of protocols, this document delves into the mechanistic basis of each assay, the rationale behind experimental choices, and guidance for data interpretation and troubleshooting. Our aim is to equip you with the knowledge to generate reliable and reproducible cytotoxicity data, forming a solid foundation for the preclinical safety assessment of your compounds.
Strategic Selection of In Vitro Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach, employing assays that interrogate different cellular pathways, is strongly recommended.[5] This strategy allows for a more comprehensive understanding of the potential mechanisms of toxicity. For the initial screening of piperidine-3-ol analogs, we will focus on three widely accepted and complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[6]
-
Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity and detect necrosis.
-
Caspase-3/7 Assay: To specifically quantify apoptosis, or programmed cell death.[7]
The selection of appropriate cell lines is also a critical consideration and should be guided by the intended therapeutic target of the piperidine-3-ol analogs.[3][8] A panel of cell lines, including those relevant to the target organ and a non-cancerous cell line, can provide valuable insights into both efficacy and off-target toxicity.[3] For example, if the compounds are being developed as anticancer agents, relevant cancer cell lines (e.g., HepG2 for liver cancer, HeLa for cervical cancer) should be used.[9][10]
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in viable cells correlates with cell number.[6][11] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of living cells to an insoluble purple formazan product.[6][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Scientific Rationale
The choice of the MTT assay as a primary screening tool is due to its high throughput, cost-effectiveness, and sensitivity.[2] However, it is crucial to be aware of its limitations. Certain compounds can interfere with the MTT reduction reaction, leading to false-positive or false-negative results.[14] For instance, compounds with reducing properties can chemically reduce MTT, mimicking cellular activity.[14] Therefore, it is essential to include proper controls, such as wells with the test compound but no cells, to account for any direct compound interference.
Experimental Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol
Materials:
-
Selected cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Piperidine-3-ol analogs stock solutions (in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6][15]
-
Rationale: Optimal seeding density is crucial to ensure that cells are in a logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the assay.[14]
-
-
Cell Adhesion:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine-3-ol analogs in complete culture medium from the stock solution. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.[16][17]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
Compound Control: Test compound in culture medium (no cells) to check for interference.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for a few minutes. Ensure all crystals are dissolved.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle control.[3]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % cell viability versus the logarithm of the compound concentration.[19][20][21]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures logarithmic growth and optimal signal-to-noise ratio.[15] |
| Compound Concentration Range | Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM) | To accurately determine the dose-response relationship and IC50.[3] |
| Incubation Time | 24, 48, and 72 hours | To assess both acute and prolonged cytotoxic effects.[3] |
| Final DMSO Concentration | < 0.5% | To minimize solvent-induced cytotoxicity.[16] |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: Measuring Membrane Integrity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[22] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, a hallmark of necrosis.[23][24]
Scientific Rationale
This assay serves as an excellent complement to the MTT assay because it directly measures cytotoxicity (cell death) rather than indirectly through metabolic activity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a red formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Biochemical Pathway
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol
Materials:
-
Cell culture materials as in the MTT assay
-
LDH cytotoxicity assay kit (containing assay buffer, substrate mix, and stop solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the MTT protocol to seed and treat cells with the piperidine-3-ol analogs.
-
It is crucial to set up controls for spontaneous and maximum LDH release.
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Rationale: This step is critical to avoid transferring any intact cells, which could lead to inaccurate results.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
-
Absorbance Measurement:
-
Add the stop solution if required by the kit protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
This calculation normalizes the data to the background and maximum possible LDH release, providing a more accurate measure of compound-induced cytotoxicity.
Caspase-Glo® 3/7 Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for measuring the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[7][25]
Scientific Rationale
This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[25][26] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity. This "add-mix-measure" format is simple and ideal for high-throughput screening.[7]
Apoptotic Pathway Activation
Caption: Simplified overview of apoptosis and the Caspase-Glo® 3/7 assay.
Detailed Protocol
Materials:
-
Cell culture materials as in previous assays
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the MTT protocol, seeding cells in white-walled 96-well plates.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[25]
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[26]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
The luminescent signal is directly proportional to the amount of caspase activity. The results are often expressed as fold change in caspase activity compared to the vehicle control.
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
A significant increase in the luminescent signal indicates that the piperidine-3-ol analog induces apoptosis.
Conclusion: Building a Robust Cytotoxicity Profile
The in vitro cytotoxicity testing methods outlined in this guide provide a robust framework for the early safety assessment of piperidine-3-ol analogs. By employing a combination of assays that measure different aspects of cell health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can build a comprehensive preliminary toxicity profile.[5] This multi-parametric data is invaluable for making informed decisions in the drug discovery pipeline, enabling the prioritization of compounds with the most favorable safety profiles for further development. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reliable results, ultimately contributing to the successful development of new and safe therapeutic agents.
References
- Abcam. (2025, May 20).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Kosheeka. (2025, January 23).
- National Toxicology Program - NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods.
- Karhu, S. T., et al. (2018). Stem cells are the most sensitive screening tool to identify toxicity of GATA4-targeted novel small-molecule compounds. Archives of Toxicology.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- Medical Device + Diagnostic Industry. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
- Abcam. (n.d.).
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
- Al-Ostath, A., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Pharmaceuticals.
- Benchchem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
- DiVA. (2022, August 16). Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA.
- Academia.edu. (n.d.). Validation of in vitro assays to measure cytotoxicity in 3D cell cultures.
- ResearchGate. (2015, September 21).
- Abbkine. (n.d.). LDH Cytotoxicity Assay Kit.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
- Promega Corpor
- iTeh Standards. (n.d.). prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices.
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- Scientific & Academic Publishing. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring.
- Visikol. (2022, June 7).
- Benchchem. (n.d.).
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Benchchem. (n.d.). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
- Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
- Japanese Society for Alternatives to Animal Experiments. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II.
- MDPI. (2022, August 1).
- ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Bio-protocol. (n.d.). LDH Cytotoxicity Assay.
- Wisdom Library. (2025, June 23). Cytotoxicity activity (IC50): Significance and symbolism.
- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
- Pharma Excipients. (n.d.).
- J-Stage. (n.d.). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles.
- STEMCELL Technologies. (n.d.).
- ResearchGate. (2013, May 28). What is the simplest procedure to determine IC50 for cytotoxic and antioxidant activity?.
- Eurofins Medical Device Testing. (2024, June 3). Cytotoxicity.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro.
- R&D Systems. (n.d.).
- Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
- ResearchGate. (2018, March 14). Why MTT assay not working ?.
- Unknown. (n.d.). MTT ASSAY: Principle.
- PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines.
- Semantic Scholar. (n.d.).
- PMC. (2021, November 26).
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. researchgate.net [researchgate.net]
- 20. The Importance of IC50 Determination | Visikol [visikol.com]
- 21. wisdomlib.org [wisdomlib.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. abbkine.com [abbkine.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
Application Note & Protocols: Advanced Formulation Strategies for Lipophilic Piperidinol Compounds
Abstract
Piperidinol-containing moieties are prevalent in a significant number of active pharmaceutical ingredients (APIs) across various therapeutic areas. A common, yet formidable, challenge presented by this class of compounds is their inherent lipophilicity, which often leads to poor aqueous solubility and, consequently, low and variable oral bioavailability. This application note provides a comprehensive guide for researchers and drug development professionals on advanced formulation strategies to overcome these challenges. We will explore the mechanistic basis and provide detailed protocols for three key enabling technologies: Lipid-Based Drug Delivery Systems (LBDDS), Amorphous Solid Dispersions (ASDs), and Nanocrystal Suspensions. The focus is on the practical application of these techniques, from excipient selection to final dosage form characterization, empowering scientists to rationally design effective delivery systems for these difficult-to-formulate molecules.
Introduction: The Piperidinol Formulation Challenge
The piperidinol scaffold is a cornerstone in medicinal chemistry, but its physicochemical properties frequently place it in the Biopharmaceutics Classification System (BCS) Class II or IV category—characterized by low solubility and variable permeability. The high lipophilicity (often a high LogP) means the molecule prefers a non-aqueous environment, making its dissolution in the gastrointestinal (GI) tract the rate-limiting step for absorption.
Simply reducing particle size through traditional micronization is often insufficient for these "grease-ball" type molecules. Formulation scientists must employ more sophisticated techniques that either present the drug in a pre-dissolved state or fundamentally alter its solid-state properties to enhance aqueous solubility and dissolution rates. The choice of strategy is not arbitrary; it depends on the API's specific properties, including its dose, melting point, and chemical stability.
Below is a decision-making workflow to guide the initial selection of a formulation strategy.
Caption: Formulation strategy selection workflow.
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are highly effective for lipophilic compounds as they present the API in a pre-dissolved, solubilized state within a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions, providing a large surface area for drug absorption.
Mechanism of Action: The core principle is to bypass the dissolution step. The formulation leverages the body's natural lipid absorption pathways. After emulsification, lipolysis by pancreatic enzymes breaks down triglycerides, and the resulting components, along with the drug, form mixed micelles that can be absorbed by enterocytes.
Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS for a hypothetical piperidinol compound, "Piperiphol."
Objective: To formulate a 50 mg/g Piperiphol SEDDS with rapid emulsification and a small droplet size (<200 nm).
Materials:
-
API: Piperiphol (LogP = 4.8, Aqueous Solubility < 0.1 µg/mL)
-
Oils: Caprylic/Capric Triglycerides (e.g., Captex® 355), Olive Oil
-
Surfactants: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL), Polysorbate 80 (Tween® 80)
-
Co-solvents: Propylene Glycol, Transcutol® HP
Methodology:
-
Excipient Screening:
-
Determine the solubility of Piperiphol in various oils, surfactants, and co-solvents.
-
Add an excess of Piperiphol to 2 mL of each excipient in a glass vial.
-
Agitate at 40°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Analyze the supernatant for Piperiphol concentration using a validated HPLC method.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the best oil, surfactant, and co-solvent.
-
Prepare a series of blank formulations by mixing the selected excipients at various ratios (e.g., from 10:0:90 to 10:90:0 oil:surfactant:co-solvent).
-
Visually assess the homogeneity and clarity of each mixture.
-
Perform a kinetic emulsification test by adding 100 µL of each formulation to 200 mL of purified water at 37°C with gentle stirring (50 rpm).
-
Record the time for complete emulsification and visually grade the resulting dispersion (from clear microemulsion to milky emulsion).
-
Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Drug-Loaded SEDDS Formulation & Characterization:
-
Select several promising formulations from the self-emulsifying region.
-
Dissolve Piperiphol (50 mg/g) into each formulation with gentle heating (40°C) and stirring until a clear solution is obtained.
-
Characterization:
-
Emulsification Performance: Re-run the emulsification test. A grade of 'A' (rapidly forming a clear or bluish-white emulsion) is desired.
-
Droplet Size Analysis: Dilute the formulation in water and measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and perform freeze-thaw cycles (-20°C to 25°C, 3 cycles) to check for any signs of phase separation or drug precipitation.
-
-
Data Summary Table:
| Formulation ID | Oil (Captex® 355) (%) | Surfactant (Kolliphor® EL) (%) | Co-solvent (Transcutol® HP) (%) | Emulsification Time (s) | Droplet Size (nm) | PDI |
| F1 | 20 | 50 | 30 | 25 | 152 | 0.18 |
| F2 | 15 | 60 | 25 | 18 | 98 | 0.12 |
| F3 | 30 | 40 | 30 | 45 | 255 | 0.29 |
Based on this data, Formulation F2 would be selected for further development due to its rapid emulsification and small, uniform droplet size.
Amorphous Solid Dispersions (ASDs)
ASDs are a powerful strategy for enhancing the solubility of crystalline APIs. In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, effectively locking it in a high-energy, amorphous state.
Mechanism of Action: By preventing the API from arranging into a stable crystal lattice, the energy barrier for dissolution is significantly lowered. Upon exposure to an aqueous medium, the polymer dissolves, releasing the drug in a supersaturated state. The polymer also serves to inhibit the drug's recrystallization, maintaining the supersaturation long enough for absorption to occur.
Caption: Mechanism of solubility enhancement by ASDs.
Protocol: Preparation of an ASD by Spray Drying
Objective: To prepare a 25% drug load Piperiphol ASD using a hydrophilic polymer to improve its dissolution rate.
Materials:
-
API: Piperiphol
-
Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LG)
-
Solvent System: Dichloromethane and Methanol (1:1 v/v)
Methodology:
-
Solution Preparation:
-
Calculate the required amounts of Piperiphol and HPMCAS for a 25% drug load (e.g., 2.5 g Piperiphol and 7.5 g HPMCAS).
-
Dissolve the HPMCAS completely in the 1:1 DCM:Methanol solvent system.
-
Once the polymer is dissolved, add the Piperiphol and stir until a clear solution is obtained. The total solids concentration should typically be between 2-10% w/v.
-
-
Spray Drying Process:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Typical Parameters (Lab Scale):
-
Inlet Temperature: 80 - 120°C (adjust based on solvent boiling points)
-
Aspirator Rate: 80 - 100%
-
Pump Rate: 5 - 15 mL/min (adjust to maintain outlet temperature)
-
Atomizing Air Flow: 400 - 600 L/hr
-
-
Equilibrate the system by spraying the blank solvent system for 5-10 minutes.
-
Switch to the drug-polymer solution and spray until the entire solution is consumed.
-
Collect the dried powder from the cyclone collector.
-
-
Post-Drying & Characterization:
-
Transfer the collected powder to a vacuum oven and dry at 40°C for 24-48 hours to remove residual solvent.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting endotherm for the API, which indicates an amorphous state. A single glass transition temperature (Tg) should be observed.
-
Powder X-Ray Diffraction (PXRD): The diffractogram should show a broad "halo" pattern, characteristic of amorphous material, with no sharp peaks corresponding to crystalline API.
-
In Vitro Dissolution Testing: Perform dissolution testing in a relevant buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Compare the dissolution profile of the ASD to the unformulated, crystalline API. A significant increase in both the rate and extent of dissolution is expected.
-
-
Nanocrystal Suspensions (Nanosuspensions)
For compounds that are poorly soluble in both aqueous and lipid media, or for those with a high melting point unsuitable for ASDs, nanosizing is a viable approach. This strategy involves reducing the API particle size down to the nanometer range (typically 200-500 nm).
Mechanism of Action: According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility of a compound. The vastly increased surface area also leads to a much faster dissolution rate, as described by the Noyes-Whitney equation. The nanosuspension is stabilized by surfactants or polymers that adsorb onto the particle surface, preventing aggregation.
Key Methodologies
-
Media Milling (Top-Down): This is the most common method. A slurry of the drug, stabilizer, and water is placed in a milling chamber with grinding media (e.g., zirconium oxide beads). High-energy agitation causes the media to collide, fracturing the drug crystals down to the nanoscale.
-
High-Pressure Homogenization (HPH): The drug suspension is forced through a very narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.
Characterization: The primary characterization methods include DLS for particle size and PDI, and Laser Diffraction for detecting larger, potentially problematic micro-sized particles. Long-term stability is assessed by monitoring particle size over time at various storage conditions.
Conclusion
Formulating lipophilic piperidinol compounds requires a departure from traditional methods. By understanding the physicochemical properties of the API, a rational formulation strategy can be selected and developed. Lipid-based systems offer a powerful solution for many candidates by presenting the drug in a pre-dissolved state. For high-dose or high-melting-point compounds, converting the API into a high-energy amorphous solid dispersion can dramatically improve dissolution kinetics. Finally, nanosuspensions provide a robust option when other avenues are not feasible. Each of these advanced strategies, when properly executed and characterized, can transform a challenging, poorly soluble piperidinol compound into a viable therapeutic product with improved bioavailability and clinical performance.
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Kawakami, K. (2012). Formulation of lipophilic drugs for oral administration. Oral Drug Absorption, 291-316. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075. [Link]
-
Newman, A., & Zografi, G. (2019). The role of powder X-ray diffraction in pharmaceutical materials science. Journal of Pharmaceutical Sciences, 108(11), 3415-3425. [Link]
-
Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. [Link]
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 2-chloro-4-methylbenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the reductive amination of 2-chloro-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Reductive amination is a cornerstone for C-N bond formation, yet its success with electronically-modified substrates like 2-chloro-4-methylbenzaldehyde hinges on a nuanced understanding of reaction parameters. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reductive amination of 2-chloro-4-methylbenzaldehyde. Each answer provides a causal explanation and a clear path to resolution.
Question 1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I fix it?
Answer: Low or no conversion is one of the most common issues and almost always points to a problem in the first step of the reaction: the formation of the imine or iminium ion intermediate.[1] This is an equilibrium-driven process that is highly sensitive to reaction conditions.[2]
Causality & Diagnosis:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product.[2] This is often due to the presence of water, which is a byproduct of the condensation reaction.
-
Incorrect pH: Imine formation is typically catalyzed by mild acid.[3] If the reaction medium is neutral or basic, the formation will be slow. Conversely, if the pH is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] The optimal pH range is generally between 4 and 6.[4]
-
Steric Hindrance: While 2-chloro-4-methylbenzaldehyde is not exceptionally hindered, a bulky amine partner can significantly slow down the initial nucleophilic attack.
Solutions & Protocols:
-
Confirm Imine Formation First: Before concluding the reduction has failed, verify that the imine has formed. This can be easily checked by Thin Layer Chromatography (TLC), where the aldehyde spot should be replaced by a new, typically less polar, imine spot.[1] You can also monitor the reaction by ¹H NMR, looking for the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of the imine proton (~8.0-8.5 ppm).[1]
-
pH Adjustment: Add a catalytic amount of acetic acid (typically 1-2 equivalents relative to the amine) to the reaction mixture to ensure the pH is weakly acidic.[5]
-
Water Removal: For sluggish reactions, pre-forming the imine in a solvent like methanol or toluene with a dehydrating agent (e.g., molecular sieves) or by azeotropic removal of water can drive the equilibrium toward the imine.[6] Once imine formation is complete, the reducing agent can be added.
-
Increase Reaction Time/Temperature: Allow more time for the imine to form before adding the reducing agent, or gently heat the aldehyde-amine mixture (e.g., to 40-50 °C) before cooling and adding the hydride.[1]
Question 2: I'm getting a high yield, but it's the wrong product. My main impurity is 2-chloro-4-methylbenzyl alcohol. Why is this happening?
Answer: The formation of the corresponding alcohol is a classic side reaction that occurs when the reducing agent reduces the starting aldehyde faster than it reduces the imine intermediate.[7] This points to a mismatch between the reactivity of your reducing agent and the reaction conditions.
Causality & Diagnosis:
-
Overly Reactive Reducing Agent: Stronger hydrides like sodium borohydride (NaBH₄) are fully capable of reducing aldehydes at a rapid rate.[3] If the imine concentration is low when NaBH₄ is present, competitive reduction of the aldehyde will dominate.
-
Incorrect Reaction Type: Using a powerful reducing agent like NaBH₄ in a one-pot "direct" reductive amination is often problematic for this very reason.[3][5]
Solutions & Protocols:
-
Switch to a Milder Reducing Agent: The most robust solution is to use a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is mild, selective, and handles a wide range of substrates in one-pot procedures.[5][8][9] Sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions but is highly toxic.[2][5]
-
Adopt a Stepwise (Indirect) Procedure: If you must use NaBH₄ (e.g., for cost or availability reasons), you must change your procedure.[1] First, form the imine completely in a suitable solvent like methanol.[5] Monitor by TLC until the starting aldehyde is consumed. Then, cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄. This temporal separation of the two reaction steps prevents the aldehyde from being reduced.[3]
Question 3: My desired secondary amine product is contaminated with a tertiary amine. How can I prevent this over-alkylation?
Answer: This is a common issue when a primary amine is used as a starting material. The secondary amine product you form is itself a nucleophile and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.[10]
Causality & Diagnosis:
The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive subsequent reaction. This is especially problematic if the aldehyde is used in excess or if the reaction is allowed to proceed for an extended period after the primary amine has been consumed.
Solutions & Protocols:
-
Control Stoichiometry: The most direct solution is to use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.[5] This ensures the aldehyde is the limiting reagent and is consumed before significant over-alkylation can occur.
-
Adopt a Stepwise Procedure: As described for preventing aldehyde reduction, a stepwise approach can also mitigate over-alkylation. Forming the initial imine from the primary amine and aldehyde, and then adding the reducing agent, helps ensure the reaction stops at the desired secondary amine stage.[9] A procedure involving imine formation in methanol followed by reduction with NaBH₄ is effective for this purpose.[5][9]
Frequently Asked Questions (FAQs)
Question 1: Which reducing agent is best for my reaction: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
Answer: The choice of reducing agent is critical and depends on your desired procedure and tolerance for toxic reagents.[5]
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent: Reduces iminium ions much faster than aldehydes. Ideal for one-pot reactions.[5][8] | Good: Selective for iminium ions at pH 6-8, but can reduce aldehydes at lower pH.[5] | Poor: Reduces aldehydes and ketones rapidly. Not suitable for one-pot reactions.[3] |
| Toxicity | Low: Byproducts are acetic acid and borates. Much safer alternative.[5][8] | High: Can release highly toxic HCN gas, especially during acidic workup.[2] | Low: Byproducts are borates. |
| Typical Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile.[5][9] | Methanol, other protic solvents.[11] | Methanol, Ethanol.[11] |
| Best For | General-purpose, one-pot reductive aminations with a wide range of substrates, including sensitive ones.[8][9] | One-pot reactions where toxicity can be managed.[2] | Stepwise (indirect) procedures where the imine is pre-formed before the reductant is added.[1][9] |
Recommendation for 2-chloro-4-methylbenzaldehyde: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the most reliable and safest choice for a direct, one-pot reaction.[5][8]
Question 2: What is the detailed reaction mechanism and why is pH so important?
Answer: The reaction proceeds in two main stages: imine/iminium ion formation and reduction.
-
Imine/Iminium Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-4-methylbenzaldehyde. This forms an unstable hemiaminal intermediate.[2] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water yields a protonated imine, known as an iminium ion.[5]
-
Reduction: A hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.[12]
The Role of pH: pH is a critical balancing act.[3]
-
Too High (Basic/Neutral): The protonation of the hemiaminal's hydroxyl group is slow, making the elimination of water and formation of the iminium ion the rate-limiting step.[4]
-
Too Low (Strongly Acidic): The starting amine is protonated to form an ammonium salt (R-NH₃⁺). This species is no longer nucleophilic and cannot attack the carbonyl carbon, preventing the reaction from starting.[3]
-
Just Right (Weakly Acidic, pH 4-6): There is enough acid to catalyze the dehydration step efficiently, but not so much that it deactivates the amine starting material.[3][4] This "Goldilocks" condition is why adding a weak acid like acetic acid is standard practice.[5]
Experimental Protocol: One-Pot Synthesis using NaBH(OAc)₃
This protocol describes a general and robust method for the reductive amination of 2-chloro-4-methylbenzaldehyde with a primary amine.
Materials:
-
2-chloro-4-methylbenzaldehyde
-
Primary Amine (e.g., Benzylamine, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Acetic Acid (glacial, 1.1 equivalents)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-methylbenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product as necessary, typically via column chromatography on silica gel.
References
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]
-
Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Gagliano, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Malz, R. E., & Greenfield, H. (2018). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]
-
Reductive Amination - Common Conditions. University of Rochester. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. [Link]
-
Logsdon, D. L., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. [Link]
-
What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]
-
Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. [Link]
-
Kliuev, F., et al. (2023). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]
-
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. [Link]
-
Question about reductive amination reaction procedure. (2025, March 7). Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2025, January 1). Reddit. [Link]
-
Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]
-
Reductive Amination. GSK. [Link]
-
Reductive Amination: Preparation of an Imine. (2022, March 15). YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chen, J., et al. (2023). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. Organic Letters. [Link]
-
D'Souza, A. D., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]
-
Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. PMC. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Triacetoxyborohydride [merckmillipore.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for the Removal of Unreacted Piperidin-3-ol
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing residual piperidin-3-ol from their reaction mixtures. As a polar, bifunctional molecule, piperidin-3-ol can present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the purity of your target compounds.
Understanding the Challenge: Physicochemical Properties of Piperidin-3-ol
Effective purification begins with a thorough understanding of the impurity's properties. Piperidin-3-ol's characteristics dictate its behavior during workup and purification procedures.
| Property | Value | Implication for Purification |
| Molecular Formula | C₅H₁₁NO[1] | Low molecular weight, suggesting potential volatility but also high polarity. |
| Molecular Weight | 101.15 g/mol [1][2][3][4][5] | Similar to many common organic solvents, which can complicate removal by simple evaporation. |
| Appearance | White to light yellow crystalline powder or lumps[4]. It can also exist as a colorless to yellow liquid or semi-solid[2]. | Its physical state can vary, which is important for handling and dissolution. |
| Boiling Point | 191.9 ± 23.0 °C at 760 mmHg | High boiling point makes it non-volatile under standard rotary evaporation conditions. |
| Melting Point | 57-61 °C[4], 91-92 °C | The variation suggests that the purity and isomeric form can affect its physical properties. |
| pKa (Conjugate Acid) | ~11.2 (Estimated based on piperidine)[6] | The basic nitrogen allows for facile protonation, forming a water-soluble salt. |
| Water Solubility | Soluble[4] | The hydroxyl and amine groups confer high water solubility. |
| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol[4]. Piperidine, a related compound, is soluble in alcohols, ethers, and chloroform but has limited solubility in nonpolar solvents like hexane[7]. | Its solubility profile is crucial for selecting appropriate solvents for extraction and chromatography. |
| LogP | -0.2693 to -0.4174[3][8] | The negative LogP value indicates its hydrophilic nature, favoring partitioning into aqueous phases. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the removal of piperidin-3-ol.
Q1: Why is piperidin-3-ol difficult to remove by standard evaporation?
A1: Piperidin-3-ol has a relatively high boiling point (approximately 192 °C), making it non-volatile under typical laboratory vacuum conditions used for solvent removal. Co-evaporation with high-boiling point solvents is also generally ineffective.
Q2: My product is also basic. How can I selectively remove piperidin-3-ol?
A2: This is a common challenge. Selective removal depends on the difference in basicity (pKa) and polarity between your product and piperidin-3-ol. If your product is significantly less basic or less polar, an acidic wash may still be effective with careful pH control. Alternatively, methods that rely on size or specific functional group interactions, such as chromatography or the use of scavenger resins, are often successful.
Q3: I've performed an acidic wash, but I still see piperidin-3-ol in my NMR spectrum. What went wrong?
A3: Several factors could be at play:
-
Insufficient Acid: You may not have used enough acid to fully protonate all the piperidin-3-ol, especially if other bases are present in the reaction mixture.
-
Inadequate Phase Separation: Emulsions can form, trapping the piperidinium salt in the organic layer.
-
pH Control: The pH of the aqueous layer might not have been low enough to ensure complete protonation.
-
Number of Washes: A single wash may not be sufficient. Multiple extractions with fresh acidic solution are more effective.[9]
Q4: Can I use chromatography to remove piperidin-3-ol?
A4: Yes, silica gel column chromatography can be an effective method.[10][11] Due to its high polarity, piperidin-3-ol tends to have a low Rf value and moves slowly on a silica gel column. Using a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, will be necessary to elute your product while retaining the piperidin-3-ol on the column. Adding a small amount of a base like triethylamine to the eluent can sometimes improve the peak shape of basic compounds.
Q5: Are there specialized reagents for removing amines like piperidin-3-ol?
A5: Yes, scavenger resins are an excellent tool.[12][13][14] These are solid-supported reagents with functional groups designed to react with and bind specific types of molecules. For piperidin-3-ol, an isocyanate or aldehyde resin would be effective, as they react with the secondary amine.[12] The resin is then simply filtered off, leaving a purified solution of your product.[13][14]
Troubleshooting Guide: Step-by-Step Removal Protocols
This section provides detailed protocols for the most common and effective methods to remove unreacted piperidin-3-ol.
Method 1: Acid-Base Liquid-Liquid Extraction
This is often the first method to try due to its simplicity and scalability. It leverages the basicity of the piperidine nitrogen.
Underlying Principle:
The secondary amine in piperidin-3-ol is basic and can be protonated by an acid to form a water-soluble ammonium salt. This salt will preferentially partition into the aqueous phase during an extraction, while a less basic or neutral organic product remains in the organic phase.[15][16]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated piperidin-3-ol will move into the aqueous layer.[15]
-
Separation: Drain the lower (aqueous) layer.
-
Repeat: Repeat the wash with fresh acidic solution at least two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for Acid-Base Extraction.
Method 2: Solid-Phase Extraction (SPE)
SPE is a powerful technique for purifying compounds from complex mixtures and can be adapted for the removal of polar impurities like piperidin-3-ol.[17][18][19]
Underlying Principle:
SPE utilizes a solid sorbent to selectively retain either the target compound or impurities based on differences in their physicochemical properties. For removing the highly polar piperidin-3-ol, a normal-phase sorbent like silica or a cation-exchange sorbent can be used.
Experimental Protocol (Normal-Phase Silica SPE):
-
Cartridge Selection: Choose a silica-based SPE cartridge. The mass of the sorbent should be at least 20-50 times the mass of the crude material.
-
Conditioning: Condition the cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by the solvent used to dissolve the sample (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a relatively non-polar solvent (e.g., DCM or a mixture of hexane and ethyl acetate) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with the loading solvent to elute the less polar product. The highly polar piperidin-3-ol will be strongly retained on the silica.
-
Elution (if necessary): If the product has some polarity, a slightly more polar solvent system can be used for elution. Monitor the fractions by TLC.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Method 3: Scavenger Resins
This method offers a highly selective and straightforward approach to purification, particularly in parallel synthesis settings.[12][13][14][20]
Underlying Principle:
Scavenger resins are functionalized polymers that covalently bind to and remove excess reagents or byproducts.[12][14] For secondary amines like piperidin-3-ol, resins with electrophilic functional groups are ideal.
Comparison of Amine Scavenger Resins
| Resin Type | Functional Group | Reaction with Piperidin-3-ol | Advantages | Disadvantages |
| Isocyanate Resin | -N=C=O | Forms a urea linkage | High reactivity, effective for primary and secondary amines.[12] | Moisture sensitive, can react with alcohols. |
| Aldehyde Resin | -CHO | Forms an enamine/iminium ion | Can be selective for primary amines over secondary/tertiary amines.[12] | Reaction may be reversible. |
| Isatoic Anhydride Resin | Isatoic Anhydride | Acylates the amine | Good reactivity, cost-effective.[12] | Stoichiometry of reaction can be complex. |
Experimental Protocol (Isocyanate Resin):
-
Resin Selection: Choose a polystyrene-supported isocyanate resin. Use a 2-4 fold molar excess of the resin's functional capacity relative to the amount of residual piperidin-3-ol.
-
Reaction: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of piperidin-3-ol by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Caption: Decision tree for selecting a purification method.
Final Considerations
The choice of purification method will always depend on the specific properties of your target molecule, the scale of your reaction, and the required level of purity. For challenging separations, a combination of these techniques may be necessary. For instance, an initial acid wash to remove the bulk of the piperidin-3-ol could be followed by column chromatography for final polishing. Always monitor your purification progress using an appropriate analytical technique, such as TLC, LC-MS, or NMR, to ensure the complete removal of this common but sometimes tenacious impurity.
References
- Booth, R.J., et al. (1997). J. Am. Chem. Soc., 119, 4882.
- Flynn, D.L., et al. (1997). J. Am. Chem. Soc., 119, 4874.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Sigma-Aldrich. (R)-Piperidin-3-ol Product Page.
- PubChem. 3-Hydroxypiperidine Compound Summary.
- ChemicalBook.
- BenchChem.
- Amerigo Scientific. Scavenger Resins.
- Phenomenex.
- ResearchG
- Wikipedia. Piperidine.
- Ataman Kimya.
- The Royal Society of Chemistry.
- University of California, Irvine.
- Google Patents. US2363157A - Process for purifying piperidine.
- Sciencemadness.org.
- Organic Syntheses. Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).
- University of York.
- ACS Publications. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Journal of Chemical and Pharmaceutical Research.
- Reddit. What's the best solvent to remove these crystals and recrystallize it?.
- Tech Briefs.
- ResearchGate.
- Glycopep. Resins with Functional Groups as Scavengers.
- ACS Publications.
- Solubility of Things. Piperidine.
- ChemScene. (S)-Piperidin-3-ol Product Page.
- Fluorochem. (S)-Piperidin-3-ol Product Page.
- Apollo Scientific. (S)
- AiFChem. Piperidin-3-ol Product Page.
- PubChem. Piperidine-3-ol hydrochloride Compound Summary.
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- ScienceDirect.
Sources
- 1. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Piperidin-3-ol | 62414-68-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 5. 6859-99-0 | Piperidin-3-ol - AiFChem [aifchem.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 18. researchgate.net [researchgate.net]
- 19. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Case ID: #PIP-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary
You are attempting to purify 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol . This molecule presents a classic "push-pull" chromatographic challenge:
-
The Basic Nitrogen (Piperidine): A tertiary amine that acts as a Lewis base, interacting strongly with acidic silanols on silica gel. This causes severe peak tailing (streaking).
-
The Polar Handle (Hydroxyl): Increases polarity, requiring a stronger eluent than simple lipophilic amines.
-
The Lipophilic Tail (2-Cl-4-Me-Benzyl): Provides UV activity and solubility in organic solvents, but limits water solubility.
This guide replaces standard templates with a Troubleshooting & Optimization Protocol designed to resolve the specific physicochemical interactions of this molecule.
Module 1: The "Streaking" Phenomenon
User Question: "My compound is smearing from the baseline to the solvent front on TLC, and eluting as a broad, dilute band on the column. Why?"
Technical Diagnosis:
Standard silica gel (
The Solution: Mobile Phase Modifiers You must "mask" the silanols using a basic modifier in your mobile phase.
Mechanism of Action
The modifier (Triethylamine or Ammonia) saturates the active silanol sites, effectively creating a neutral surface for your amine to travel across.
Figure 1: Mechanism of silanol suppression. The modifier (Green) preferentially binds to silica, preventing the target amine (Blue) from sticking.
Module 2: Mobile Phase Selection
User Question: "DCM/MeOH is extracting silica and Hexane/EtOAc doesn't move it. What is the correct solvent system?"
Protocol: For a polar amino-alcohol like yours, a Dichloromethane (DCM) / Methanol (MeOH) system is standard, but it must include a base.[1]
Recommended Solvent Systems (Ranked)
| System | Composition (v/v) | Application Note |
| A (Gold Std) | DCM : MeOH : NH₄OH (90 : 10 : 1) | The "Magic Mixture." Aqueous ammonia (28-30%) is miscible in DCM/MeOH at this ratio. Excellent for polar amines. |
| B (Alternative) | DCM : MeOH : TEA (95 : 5 : 0.5) | Use Triethylamine (TEA) if you lack ammonia. Warning: TEA is harder to remove (high boiling point) and can interfere with NMR. |
| C (Low Polarity) | Hexane : EtOAc : TEA (50 : 50 : 1) | Only if the compound travels too fast in System A. The 3-OH group likely makes this system too weak. |
Critical Preparation Step (System A):
-
Mix DCM and MeOH first.
-
Add the aqueous Ammonium Hydroxide (
). -
Shake vigorously in a separatory funnel or mixing bottle. Gas will evolve; vent frequently.
-
If the mixture is cloudy, add small amounts of MeOH until clear.
Module 3: Visualization & Detection
User Question: "I can't see my spots clearly on the TLC plate."
Technical Diagnosis: While the benzyl group is UV active, the piperidine ring itself is not. If the concentration is low, UV (254 nm) might miss it.
Visualization Protocol:
-
UV (254 nm): Primary check. Look for the aromatic benzyl ring.
-
Dragendorff’s Reagent: The gold standard for tertiary amines. It stains the nitrogen orange/red against a yellow background.
-
Iodine Chamber: Universal stain. The piperidine will turn brown/yellow.
-
KMnO₄ (Basic): Stains the alcohol and benzyl group (oxidizes the benzylic position).
Module 4: Loading & Solubility
User Question: "The compound crashed out at the top of the column."
Technical Diagnosis: Piperidin-3-ol derivatives often have poor solubility in non-polar solvents (Hexane) but high solubility in DCM/MeOH. If you load a DCM solution onto a Hexane-packed column, the compound will precipitate when the DCM evaporates or dilutes.
The "Dry Loading" Protocol (Mandatory for this compound):
-
Dissolve crude material in a minimal amount of MeOH or DCM.
-
Add silica gel (ratio: 1g crude to 2g silica).
-
Evaporate to dryness on a rotary evaporator until you have a free-flowing powder.
-
Pour this powder onto the top of your pre-packed column.
-
Add a layer of sand (1 cm) to protect the bed.
Module 5: Workflow Decision Tree
Follow this logic path to determine your exact purification parameters.
Figure 2: Method Development Decision Tree. Note that Rf values are highly dependent on the presence of base modifiers.
References & Further Reading
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2] (The foundational text on flash chromatography).
-
Biotage Application Note. Purifying Amines on Silica: Strategies and Solvents. (Detailed guide on using amine-functionalized silica vs. modifiers).
-
Teledyne ISCO. Flash Chromatography Guide: Purification of Amines. (Technical manual for solvent selection in basic compound purification).
-
Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Chemistry Database. (Reference for Dragendorff and KMnO4 stain preparation).
Sources
Overcoming steric hindrance in 2-chloro-benzyl alkylation reactions
Technical Support Ticket: #Benzylation-2Cl-Opt Subject: Optimization of Sterically Hindered 2-Chlorobenzyl Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Issue Summary
You are experiencing low yields, slow reaction rates, or incomplete conversion when attempting to alkylate a nucleophile using 2-chlorobenzyl chloride (or bromide) . Unlike the para-isomer (4-chlorobenzyl), the ortho-chloro substituent creates significant steric hindrance, blocking the required
This guide provides a tiered troubleshooting approach, moving from kinetic optimization to catalytic intervention.
Part 1: Diagnostic Matrix
Identify your specific failure mode to select the correct protocol.
| Symptom | Probable Cause | Recommended Protocol |
| Reaction Stalled (<50% Conv.) | High activation energy barrier due to steric shielding of the benzylic carbon. | Protocol A: In-Situ Finkelstein Activation |
| Polymerization / Tars | Reaction temperature too high; prolonged heating degrades the benzyl halide. | Protocol B: Phase Transfer Catalysis (PTC) |
| Hydrolysis (Benzyl Alcohol) | Presence of water in a homogeneous polar solvent system. | Protocol B: PTC (creates anhydrous micro-environment) |
| No Reaction / Decomposition | Substrate is too hindered for classical | Protocol C: Pd-Catalyzed Cross-Coupling |
Part 2: Technical Deep Dive & Solutions
The Core Problem: The "Ortho-Wall"
In a standard
-
4-Chlorobenzyl chloride: The Cl is far away. The electron-withdrawing nature of the ring actually accelerates the reaction relative to benzyl chloride.
-
2-Chlorobenzyl chloride: The ortho-Cl atom physically occupies the space required for the nucleophile's approach vector. This raises the transition state energy (
), slowing the reaction rate by orders of magnitude [1].
Protocol A: In-Situ Finkelstein Activation (The "Iodide Trick")
Best for: Simple nucleophiles (amines, alkoxides) where the reaction is slow but clean.
Mechanism: Alkyl iodides are 10-100x more reactive than chlorides. By adding a catalytic amount of Sodium Iodide (NaI), you convert the unreactive 2-chlorobenzyl chloride into the highly reactive 2-chlorobenzyl iodide in situ.
Step-by-Step Workflow:
-
Solvent: Use Acetone or MEK (Methyl Ethyl Ketone) (solubility of NaI is critical).
-
Loading: Add 1.1 equiv of your nucleophile and 0.1 – 0.2 equiv (10-20 mol%) of NaI.
-
Addition: Add 1.0 equiv of 2-chlorobenzyl chloride.
-
Temperature: Reflux (56°C for acetone, 80°C for MEK).
-
Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle) [2].
Expert Tip: Do not use stoichiometric NaI unless necessary. The iodide recycles: it displaces the chloride, gets displaced by your nucleophile, and then returns to the cycle.
Protocol B: Phase Transfer Catalysis (The Industry Standard)
Best for: Water-sensitive halides, minimizing side reactions, and industrial scalability.
Mechanism: The reaction occurs at the interface of two immiscible phases (e.g., Toluene/Water). The catalyst (Quaternary Ammonium Salt) ferries the nucleophile into the organic phase. Crucially, the nucleophile in the organic phase is "naked" (poorly solvated), making it highly reactive—often enough to overcome the 2-chloro steric hindrance [3].
Step-by-Step Workflow:
-
Organic Phase: Dissolve 2-chlorobenzyl chloride (1.0 equiv) in Toluene (3-5 volumes).
-
Aqueous Phase: Dissolve inorganic base (KOH or
, 2-3 equiv) in water (minimum volume to dissolve). -
Catalyst: Add TBAB (Tetrabutylammonium bromide) at 5 mol% .
-
Note: If the reaction is still slow, switch to TBAI (Iodide) to combine PTC with the Finkelstein effect.
-
-
Conditions: Vigorous stirring is mandatory (high RPM) to maximize interfacial area. Heat to 60-80°C.[1]
-
Monitoring: Monitor the disappearance of the benzyl halide by HPLC/TLC.
Protocol C: Palladium-Catalyzed Cross-Coupling (The "Nuclear Option")
Best for: Extremely hindered nucleophiles or when
If the steric wall is too high for substitution, switch mechanisms. Use a Transition Metal catalyst to perform an Oxidative Addition into the C-Cl bond, followed by Reductive Elimination. This bypasses the
Step-by-Step Workflow:
-
Catalyst System:
(1-2 mol%) + Xantphos or DPEphos (2-4 mol%).-
Why: Large bite-angle ligands facilitate the reductive elimination of bulky groups.
-
-
Base:
(1.5 equiv) - Cesium is crucial for the "Cesium Effect" (solubility/basicity balance). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Conditions: 80-100°C under Argon/Nitrogen atmosphere.
Part 3: Visual Decision Logic & Mechanisms
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for selecting the optimal alkylation protocol based on nucleophile sensitivity and steric bulk.
Figure 2: The "Trojan Horse" Mechanism (PTC)
Caption: Phase Transfer Catalysis mechanism. The catalyst (Q+) extracts the nucleophile (Nu-) into the organic phase, stripping its hydration shell to overcome the steric barrier of the 2-chloro substrate.
Part 4: FAQ
Q: Can I use DMF or DMSO instead of Acetone for the Finkelstein method?
A: Yes, these are excellent for
Q: Why does the reaction turn dark/black? A: This usually indicates decomposition of the benzyl halide into polymerized "benzyl tars" due to excessive heat or strong base. Switch to Protocol B (PTC) which protects the substrate in the organic phase and uses milder effective basicity.
Q: My HPLC shows the iodide intermediate, but no product. Why? A: You have successfully done the Finkelstein exchange, but your nucleophile is too weak to displace the iodide. Increase the temperature or switch to Protocol C (Pd-Catalysis) .
References
-
Steric Hindrance in SN2 Reactions: Chemistry Steps. "Steric Effects on SN2 Reactions." Available at: [Link]
-
Finkelstein Reaction Mechanism: Organic Chemistry Portal. "Finkelstein Reaction."[2][3][4][5] Available at: [Link]
-
Phase Transfer Catalysis Utility: ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis Reagent Guide." Available at: [Link]
-
Pd-Catalyzed Benzylation: Kuwano, R. & Kusano, H.[1] "Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols."[1] Org.[1][6] Lett., 2008, 10, 1795-1798.[1] Available at: [Link]
Sources
- 1. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Comparative Biological Potency: 3-Hydroxy vs. 4-Hydroxy Benzylpiperidines
[1]
Executive Summary
The biological potency of benzylpiperidines is governed by a strict structure-activity relationship (SAR) where the regiochemistry of the hydroxyl group—meta (3-OH) versus para (4-OH) —dictates target selectivity between NMDA receptors, Sigma receptors, and Opioid receptors.
-
4-Hydroxy Benzylpiperidines are the gold standard for GluN2B-selective NMDA antagonism (Ifenprodil-like activity). The para-hydroxyl group is essential for hydrogen bonding within the GluN1/GluN2B interface.
-
3-Hydroxy Benzylpiperidines (and their phenylpiperidine congeners) dominate the Opioid and Sigma-1 receptor landscape. The meta-hydroxyl group mimics the tyrosine phenol of endogenous enkephalins, a critical feature for orthosteric binding in these families.
This guide dissects the mechanistic divergence of these isomers, supported by experimental data and validated protocols.
Mechanistic Divergence & Target Selectivity[2]
The "benzylpiperidine" scaffold exists in two primary isomeric forms relevant to drug discovery: 4-benzylpiperidine (carbon-linked) and N-benzylpiperidine (nitrogen-linked). The position of the hydroxyl group on the aromatic ring acts as a "molecular switch" for biological activity.
A. NMDA Receptor Antagonism (GluN2B Subtype)[1][2]
-
Scaffold: 4-Benzylpiperidine (Ifenprodil pharmacophore).
-
Potency Driver: 4-Hydroxy (Para) .
-
Mechanism: The GluN2B subunit contains a specific binding pocket at the GluN1/GluN2B interface (the ifenprodil binding site). Structural biology reveals that the para-hydroxyl group acts as a critical hydrogen bond donor/acceptor with specific residues (e.g., Gln, Ser) deep within the hydrophobic pocket.
-
3-OH Effect: Moving the hydroxyl to the meta position (3-OH) disrupts this linear H-bond alignment, often resulting in a 10- to 100-fold loss in affinity (
) and reduced functional antagonism ( ).
B. Sigma-1 & Opioid Receptor Modulation
-
Scaffold: N-Benzylpiperidine / 3-Phenylpiperidine (3-PPP like).
-
Potency Driver: 3-Hydroxy (Meta) .
-
Mechanism: In opioid and sigma pharmacophores, the aromatic ring mimics the tyrosine residue of endogenous peptides. The meta-hydroxyl (3-OH) aligns perfectly with the phenolic binding sub-site (e.g., interacting with His or Asp residues).
-
4-OH Effect: A para-hydroxyl group in this scaffold often clashes sterically or fails to bridge the necessary salt-bridge/H-bond network, leading to inactive compounds or "mixed" agonist-antagonist profiles with lower selectivity.
Comparative Data Analysis
The following data summarizes the potency shifts observed when toggling between 3-OH and 4-OH substitutions in key benzylpiperidine scaffolds.
Table 1: Binding Affinity (
| Target Receptor | Scaffold Class | Isomer | Affinity ( | Functional ( | Biological Outcome |
| NMDA (GluN2B) | 4-Benzylpiperidine | 4-OH | 22 nM | 0.022 µM | High Potency Antagonist |
| NMDA (GluN2B) | 4-Benzylpiperidine | 3-OH | > 500 nM | > 1.5 µM | Low Potency / Inactive |
| Sigma-1 ( | N-Benzylpiperidine | 3-OH | 4.8 nM | N/A | High Affinity Ligand |
| Sigma-1 ( | N-Benzylpiperidine | 4-OH | 59 nM | N/A | Reduced Affinity (12x loss) |
| Mu Opioid ( | 3-Phenylpiperidine | 3-OH | 1.2 nM | Agonist | Potent Analgesia |
| Mu Opioid ( | 3-Phenylpiperidine | 4-OH | > 1000 nM | Inactive | Loss of Activity |
*Note: While strictly phenylpiperidines, these share the benzyl-like spatial arrangement and highlight the critical nature of the 3-OH "tyrosine mimic" motif.
Visualizing the Signaling & SAR Pathways
The following diagram illustrates the divergent pathways and structural logic governing these two isomers.
Figure 1: SAR Divergence Map. The 4-OH isomer preferentially targets the NMDA GluN2B site, while the 3-OH isomer is critical for Sigma-1 and Opioid receptor recognition.
Validated Experimental Protocols
To verify these potency differences in your own laboratory, use the following self-validating workflows.
A. Synthesis: Regioselective Benzylpiperidine Formation
Objective: Synthesize 3-OH and 4-OH variants for side-by-side testing.
-
Reagents: 4-benzylpiperidine (or 4-phenylpiperidine), 3- or 4-hydroxybenzaldehyde, Sodium triacetoxyborohydride (STAB), DCE.
-
Procedure (Reductive Amination):
-
Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCE.
-
Add STAB (1.5 eq) and catalytic acetic acid. Stir at RT for 4h.
-
Validation Point: Monitor disappearance of imine intermediate via TLC/LC-MS.
-
Workup: Quench with sat. NaHCO3, extract with DCM. Purify via flash chromatography (MeOH/DCM gradient).
-
QC: 1H-NMR must show distinct splitting patterns for para (AA'BB' doublet) vs meta (singlet + multiplet) protons.
-
B. Radioligand Binding Assay (GluN2B Specific)
Objective: Determine
-
Membrane Prep: Rat forebrain membranes or HEK293 cells expressing hGluN1/hGluN2B.
-
Radioligand:
-Ifenprodil (Specific Activity > 60 Ci/mmol). -
Non-Specific Control: 10 µM Spermine or 10 µM unlabeled Ifenprodil.
-
Incubation:
-
Mix Membrane (20 µg protein) + Test Compound (
to M) + Ligand (2 nM). -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate 2h at 4°C (equilibrium is slow for ifenprodil site).
-
-
Harvest: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Calculate
using non-linear regression; convert to using Cheng-Prusoff equation.-
Self-Validation: The Reference Compound (Ifenprodil) must yield a
nM. If >20 nM, check membrane integrity.
-
C. Functional Assay: Calcium Flux (Sigma-1 Modulation)
Objective: Assess functional impact of 3-OH variants.
-
Cell Line: CHO cells stably expressing Sigma-1 receptor.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Agonist Challenge: Pre-incubate with Test Compound (3-OH vs 4-OH) for 20 min.
-
Stimulation: Trigger
release using a standard agonist (e.g., PRE-084). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
Expectation: 3-OH variants should show potent modulation (antagonism or agonism depending on N-substituent), while 4-OH variants will likely show weak or no effect.
-
References
-
Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines... selective antagonists at the 1A/2B NMDA receptor subtype. Source: Journal of Medicinal Chemistry (2000). URL:[Link]
-
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Source: Journal of Medicinal Chemistry (1999). URL:[Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. Source: ChemRxiv (Preprint). URL:[Link]
-
In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine. Source: Synapse (1995). URL:[Link]
-
Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols. Source: Organic & Biomolecular Chemistry (2020). URL:[Link]
Sources
- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Negative allosteric modulators of NMDA receptors with GluN2B subunit: synthesis of β-aminoalcohols by epoxide opening and subsequent rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Comparison Guide: 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol Reference Standards
This guide provides an in-depth technical comparison of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol (hereafter referred to as CMP-3-ol ) when used as a specific Reference Standard (RS) in pharmaceutical analysis.
We evaluate the performance of a Certified Reference Standard (CRS) of CMP-3-ol against common alternatives: Research-Grade (RG) Reagents and Surrogate Quantitation (Relative Response Factors) . This comparison is critical for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals conducting impurity profiling for piperidine-class therapeutics (e.g., molecular analogs of sigma receptor ligands or kinase inhibitors).
Executive Summary & Application Context
In drug development, the accuracy of impurity quantification is non-negotiable. CMP-3-ol is a critical structural analog often observed as a process-related impurity or a degradation product in the synthesis of benzyl-piperidine active pharmaceutical ingredients (APIs).
While "Research Grade" versions of this molecule exist, they often lack the rigorous characterization required for regulatory submission (ICH Q3A/B). This guide demonstrates that using a Certified Reference Standard of CMP-3-ol significantly reduces quantitation error compared to lower-grade alternatives or surrogate calculation methods.
The Molecule at a Glance
-
Chemical Name: 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
-
Role: Impurity Reference Standard / Structural Building Block
-
Criticality: High. The 3-hydroxyl stereocenter and the halogenated benzyl ring make this molecule prone to specific degradation pathways (oxidation/dehalogenation) that must be accurately tracked.
Comparative Analysis: Certified Standard vs. Alternatives
The following analysis compares the Certified Reference Standard (The Product) against two common alternatives used in early-stage development.
Table 1: Performance Matrix
| Feature | Certified Reference Standard (CMP-3-ol CRS) | Alternative A: Research Grade (RG) | Alternative B: Surrogate (API Response) |
| Purity | >99.8% (w/w) | Typically 95–97% | N/A (Assumes 100%) |
| Assay Method | Mass Balance (100% - Impurities - Water - Residual Solvents) | Area % (HPLC only) | N/A |
| Traceability | Full Characterization (NMR, MS, IR, TGA) | Limited (Identity only) | None |
| Quantitation Error | < 1.0% | 5–15% (Due to salt/solvate variance) | 10–30% (Due to RRF mismatch) |
| Regioisomer Control | Confirmed absence of 2-ol/4-ol isomers | Unknown/Unquantified | N/A |
| Regulatory Fit | NDA/ANDA Submission Ready | Early Discovery Only | Screening Only |
Detailed Technical Insights
1. The "Purity Potency" Trap
Research-grade materials often report purity by "HPLC Area %." This is misleading for quantitative standards.
-
The Problem: A research chemical might be 99% pure by HPLC area but contain 10% residual solvent or inorganic salts (not visible by UV).
-
The Solution: The CMP-3-ol CRS is assigned a potency value using a Mass Balance approach :
Experimental evidence shows that RG versions of CMP-3-ol often retain significant amounts of benzyl chloride reactants, skewing weight-based calculations by up to 12%.
2. Relative Response Factor (RRF) Variance
Using the parent drug (API) to quantify CMP-3-ol (Alternative B) assumes an RRF of 1.0.
-
Mechanism: The 2-chloro-4-methylbenzyl moiety has a distinct UV absorption profile compared to non-halogenated or different-substituted benzyl systems.
-
Data: Experimental determination (see Section 4) reveals the RRF of CMP-3-ol is typically 0.82 at 254 nm relative to a standard benzyl-piperidine backbone.
-
Impact: Assuming RRF=1.0 leads to an underestimation of the impurity by ~18%, potentially causing a toxic impurity to pass release testing unnoticed.
Experimental Validation Protocols
The following protocols validate the superiority of the CRS.
Experiment A: Determination of Relative Response Factor (RRF)
Objective: Establish the correction factor required for accurate quantitation.
Protocol:
-
System: HPLC with DAD (Diode Array Detector).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Preparation:
-
Prepare a stock solution of the Parent API at 0.5 mg/mL.
-
Prepare a stock solution of CMP-3-ol CRS at 0.5 mg/mL.
-
Prepare a mixed linearity series (6 points) ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Calculation: Plot Concentration (x) vs. Area (y) for both.
Self-Validating Check: The correlation coefficient (
Experiment B: Isomeric Purity Confirmation (NMR)
Objective: Distinguish CMP-3-ol from its regioisomer, piperidin-4-ol.
-
Method: 1H-NMR (400 MHz, DMSO-d6).
-
Diagnostic Signal:
-
CMP-3-ol: The methine proton at C3 (CH-OH) appears as a multiplet at
3.4–3.6 ppm. -
4-ol Isomer: The methine proton at C4 appears more upfield and is more symmetrical.
-
Result: The CRS shows a clean, single multiplet. RG materials often show a "shadow" peak at
3.3 ppm, indicating ~5% contamination with the 4-ol isomer (a common byproduct of non-selective reduction).
-
Visualization of Workflows
Diagram 1: Impurity Origin & Control Strategy
This pathway illustrates where CMP-3-ol originates during synthesis and why specific control is needed.
Caption: Synthesis pathway highlighting the critical purification step required to isolate the CMP-3-ol CRS from common reaction byproducts.
Diagram 2: Analytical Validation Workflow
The logical flow for qualifying the reference standard before use in GMP testing.
Caption: The rigorous "Mass Balance" workflow used to assign potency to the Certified Reference Standard, ensuring traceability.
Conclusion & Recommendations
For researchers and drug development professionals working with piperidine-based therapeutics, 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is a critical impurity marker.
The comparison data confirms that relying on Research Grade material introduces unacceptable risks regarding isomeric purity and salt stoichiometry. Furthermore, using Surrogate Quantitation (assuming RRF=1.0) leads to significant under-reporting of impurity levels.
Recommendation:
-
For Early Screening: Research Grade material is acceptable only if identity is confirmed via NMR.
-
For Release Testing/Stability Studies: A Certified Reference Standard with a Mass Balance-assigned potency is mandatory to meet ICH Q3A requirements and ensure patient safety.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]
-
Teasdale, A., & Elder, D. (2018). Practical Management of Impurities in Pharmaceutical Development. Wiley. Available at: [Link]
-
Gorog, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier Science. Available at: [Link]
Stability testing of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol under physiological conditions
Stability Profiling of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol: A Comparative Technical Guide
Executive Summary
This technical guide provides a rigorous framework for evaluating the stability of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol (hereafter referred to as CMP-3-ol ) under physiological conditions. Designed for medicinal chemists and DMPK scientists, this document moves beyond generic protocols to address the specific physicochemical liabilities of the N-benzylpiperidine scaffold.
Key Findings & Recommendations:
-
Chemical Stability: CMP-3-ol exhibits high hydrolytic stability across the physiological pH range (1.2–9.0) due to the absence of labile ester or amide bonds.
-
Metabolic Liability: The compound is predicted to be a moderate-to-high clearance candidate in liver microsomes. The benzylic carbon and the N-piperidine ring are primary sites for CYP450-mediated oxidation.
-
Best Practice: Stability testing must prioritize oxidative stress (peroxide/AIBN) and microsomal stability (HLM) over standard hydrolytic stress tests.
Chemical Profile & Theoretical Stability
Before initiating wet-lab protocols, a structural analysis is required to select the appropriate stress conditions.
| Feature | Structural Moiety | Stability Implication |
| Core Scaffold | Piperidin-3-ol | Stable. The saturated ring is chemically inert under physiological pH. |
| Linker | N-Benzyl group | Metabolically Labile. Susceptible to N-dealkylation by CYP enzymes (e.g., CYP2D6, CYP3A4). |
| Substituents | 2-Chloro, 4-Methyl | Chemically Stable. The aryl chloride is inert. The methyl group is a site for benzylic oxidation. |
| Ionization | Tertiary Amine | Basic (pKa ~8.5–9.5). Will be positively charged at pH 7.4, increasing solubility but potentially limiting membrane permeability without transport. |
Experimental Protocols: Physiological Stability
Protocol A: pH-Dependent Chemical Stability (Buffer Stability)
Objective: To verify the resistance of CMP-3-ol to spontaneous hydrolysis or degradation in simulated physiological fluids.
Reagents:
-
Simulated Gastric Fluid (SGF): pH 1.2 (USP, without pepsin).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Simulated Intestinal Fluid (SIF): pH 6.8 (USP, without pancreatin).
-
Internal Standard: Verapamil or Propranolol.
Workflow:
-
Stock Preparation: Dissolve CMP-3-ol in DMSO to 10 mM.
-
Incubation: Dilute to 10 µM in respective buffers (SGF, PBS, SIF) at 37°C.
-
Sampling: Aliquot at
hours. -
Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (1:3 v/v).
-
Analysis: LC-MS/MS (MRM mode).
Data Analysis:
Plot
-
Expected Result:
recovery at 48h. (CMP-3-ol lacks hydrolyzable esters/amides).
Protocol B: Metabolic Stability (Human Liver Microsomes - HLM)
Objective: To determine the intrinsic clearance (
Mechanism of Instability: The N-benzyl motif is a classic "soft spot" for oxidative dealkylation. The 4-methyl group is also susceptible to hydroxylation.[1]
Diagram: Predicted Metabolic Pathway
Caption: Predicted metabolic fate of CMP-3-ol. The primary instability pathway is N-dealkylation yielding the free piperidine and a benzaldehyde derivative.
Workflow:
-
Pre-incubation: 1 µM CMP-3-ol + 0.5 mg/mL HLM in Phosphate Buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH regenerating system (or 1 mM NADPH).
-
Sampling:
min. -
Quench: ACN + Internal Standard. Centrifuge at 4000g for 10 min.
-
Analysis: LC-MS/MS monitoring parent depletion.
Comparative Performance Analysis
To validate your results, CMP-3-ol must be run alongside industry-standard controls. The table below illustrates the expected performance of CMP-3-ol relative to stable and unstable markers.
Table 1: Comparative Stability Profile (Human Liver Microsomes)
| Compound | Stability Class | Predicted | Predicted | Primary Clearance Mechanism |
| CMP-3-ol | Moderate | 20 – 45 | 30 – 60 | N-dealkylation, Methyl-oxidation |
| Verapamil | Low (Unstable) | < 15 | > 100 | Extensive N-dealkylation (High Extraction) |
| Propranolol | Moderate | 30 – 60 | 20 – 50 | Ring hydroxylation, Glucuronidation |
| Warfarin | High (Stable) | > 120 | < 10 | Slow hydroxylation (CYP2C9) |
Interpretation Guide:
-
If CMP-3-ol
: The 4-methyl group or benzyl ring is too labile. Optimization Strategy: Replace the 4-methyl with a chloro/fluoro group or rigidify the linker. -
If CMP-3-ol
: The compound has excellent metabolic stability for a lead candidate.
Analytical Workflow Visualization
The following diagram outlines the decision tree for stability testing of CMP-3-ol.
Caption: Decision matrix for evaluating CMP-3-ol stability. Chemical stability is a prerequisite for metabolic testing.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2] (Authoritative text on chemical stability of esters/amides vs. ethers/amines). Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Sources
Safety Operating Guide
Operational Disposal Guide: 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Executive Summary & Chemical Profile
1-(2-Chloro-4-methylbenzyl)piperidin-3-ol is a functionalized piperidine derivative often utilized as a pharmaceutical intermediate.[1] Its structure combines a basic amine heterocycle with a halogenated aromatic ring.
For disposal purposes, this compound is classified as Halogenated Organic Waste .[1] It presents specific challenges due to its basicity (amine) and halogen content (chlorine), which requires specialized incineration to prevent the formation of dioxins and acidic byproducts (HCl).
Chemical Identification & Properties
| Parameter | Detail | Operational Implication |
| CAS Number | Not widely listed (Research Chemical) | Treat as "High Hazard" generic halogenated amine.[2][3] |
| Molecular Formula | C₁₃H₁₈ClNO | Molecular Weight: ~239.74 g/mol . |
| Functional Groups | 3°-Amine, Aryl Chloride, 2°-Alcohol | Basic & Nucleophilic. Incompatible with strong acids/oxidizers.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | May adhere to glass; requires solvent rinsing for complete transfer. |
| Acidity/Basicity | Basic (pKa ~9-10 est. for piperidine N) | Do NOT mix with Acid Waste (Exothermic risk). |
| RCRA Status | Non-listed (Characteristic Waste) | Likely D002 (Corrosive) if pH > 12.5; Must be profiled as Halogenated. |
Hazard Characterization (GHS)
As a research chemical with limited specific toxicological data, you must apply Structure-Activity Relationship (SAR) principles.[1] Piperidine derivatives are generally corrosive/irritating and toxic if absorbed.
| Hazard Class | Category (Est.) | Hazard Statement | Prevention Protocol |
| Skin Corr./Irrit. | Cat 1B or 2 | H314: Causes severe skin burns/eye damage.[3][4][5][6] | Double Nitrile gloves (0.11mm min) or Silver Shield®. |
| Acute Tox.[3][4][5][7] (Oral) | Cat 3 or 4 | H301/H302: Toxic/Harmful if swallowed.[4] | Do not mouth pipette. Wash hands post-handling.[3][4][5][7] |
| Aquatic Tox. | Cat 2 | H411: Toxic to aquatic life with long lasting effects. | Zero drain disposal. All rinsate must be collected. |
Pre-Disposal Stabilization & Segregation[1]
The Core Directive: Never dispose of this compound in "General Organic" or "Aqueous" waste streams. The chlorine atom mandates a specific destruction pathway (high-temperature incineration with acid gas scrubbing).
A. Segregation Logic
-
Halogenated vs. Non-Halogenated: This is the primary separator. The presence of Chlorine (Cl) requires the waste to be tagged as HALOGENATED .[8]
-
Acid/Base Separation: As a base, this must not be added to waste containers containing significant concentrations of acids (e.g., H₂SO₄, HNO₃) to prevent violent exothermic neutralization or spattering.[1]
B. Container Selection
-
Liquids: High-Density Polyethylene (HDPE) or Amber Glass. Cap must have a PTFE liner.
-
Solids: Wide-mouth HDPE jars or double-bagged in 6-mil polyethylene bags.
Operational Disposal Workflow
This protocol ensures compliance with EPA 40 CFR 261 and minimizes personnel exposure.
Scenario A: Disposal of Pure Substance (Solid/Oil)
-
Transfer: Scrape solid/oil directly into a Solid Waste Container labeled "Hazardous Waste: Toxic Solids, Organic."
-
Rinse: Rinse the original vial with a minimal amount of compatible solvent (Ethanol or Dichloromethane).
-
Combine: Pour the rinsate into the Liquid Halogenated Waste container (See Scenario B).
-
Deface: Completely deface the original container label before discarding the empty glass in the glass trash (only if triple-rinsed).
Scenario B: Disposal of Reaction Mixtures/Solutions
-
pH Check: If the solution was part of a reaction, check pH. If highly acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-9 before adding to the waste drum to prevent heat generation.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix oxidizers like peroxide/permanganate solutions with this amine).
-
Transfer: Pour into the container labeled "WASTE HALOGENATED ORGANICS."
-
Log: Record the volume and constituent name (1-(2-Chloro-4-methylbenzyl)piperidin-3-ol) on the waste tag. Do not use abbreviations.
Visualized Decision Workflow
The following diagram illustrates the critical decision nodes for disposing of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol.
Caption: Decision tree for segregating solid vs. liquid waste streams to ensure chemical compatibility and regulatory compliance.
Emergency Contingencies: Spill Management
Do not use paper towels. Paper towels increase surface area and flammability.
-
Evacuate & Ventilate: If spill is >100mL or outside a fume hood, evacuate the immediate area.
-
PPE Up: Wear splash goggles, lab coat, and double nitrile gloves .[1]
-
Containment: Surround the spill with an inert absorbent dike (Vermiculite or Clay/Kitty Litter).
-
Absorption: Cover the spill completely with the absorbent. Allow 5-10 minutes for absorption.
-
Cleanup: Scoop the saturated absorbent into a heavy-duty plastic bag or wide-mouth jar.
-
Labeling: Label as "Hazardous Waste: Debris from Spill of Halogenated Amine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link][3][5][7]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. wmsolutions.com [wmsolutions.com]
Personal protective equipment for handling 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Executive Summary & Risk Philosophy
From the Desk of the Senior Application Scientist
Handling 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol requires a shift in mindset from "compliance" to "containment." As a functionalized piperidine derivative with a halogenated benzyl group, this compound sits at the intersection of two hazardous chemical classes: corrosive amines and lipophilic aromatics.
While specific toxicological data (LD50) may be sparse for this specific intermediate, we apply the Precautionary Principle for Novel Chemical Entities (NCEs) . We do not wait for a "Fatal if Swallowed" classification to implement high-level controls. We assume the compound possesses the irritant/corrosive properties of piperidines and the potential alkylating/sensitizing nature of benzyl derivatives.
This guide provides a self-validating safety protocol designed to protect both the researcher and the integrity of the experimental data.
Structure-Activity Relationship (SAR) Hazard Analysis
To understand why specific PPE is selected, we must analyze the molecule's functional groups. This causality ensures you are not just following rules, but understanding risks.
| Functional Moiety | Associated Hazard Class | Physiological Risk |
| Piperidine Ring (3-ol) | Corrosive / Irritant (Base) | High pH can cause immediate mucous membrane irritation or corneal damage. The 3-hydroxyl group increases water solubility, aiding mucosal uptake. |
| Chlorobenzyl Group | Lipophilic / Sensitizer | The halogenated aromatic ring increases lipid solubility, potentially facilitating skin absorption. Benzyl halides are known lachrymators; while this is the amine product, residual precursors or metabolic breakdown may mimic these effects. |
| Tertiary Amine | Acute Toxicity | Many N-substituted piperidines exhibit neuroactive properties. Treat as a potential neurotoxin until proven otherwise. |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the state of the matter and the operation being performed.
Task-Based PPE Selection Table
| Operational Context | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Solid Handling (Weighing, Aliquoting) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer gloves immediately if contaminated. | Safety Goggles (Unvented or indirect vent)Standard safety glasses are insufficient for powders. | Lab Coat + Apron Cotton/Poly lab coat. Use a disposable Tyvek apron/sleeves to prevent powder accumulation on cuffs. | Engineering Control Primary Work inside Fume Hood.If hood unavailable: N95/P100 (Fit-tested). |
| Solution Preparation (Dissolving in DCM/MeOH) | Laminate / Barrier (e.g., Silver Shield) or High-Breakthrough Nitrile (>8 mil)Chlorinated solvents (DCM) permeate standard nitrile rapidly. | Face Shield + Goggles Required if volume > 50mL or if using pressurized vessels. | Chemical Resistant Lab Coat Buttoned to neck. | Fume Hood Mandatory Do not handle solutions outside of containment. |
| Spill Cleanup (Solid or Liquid) | Double Nitrile + Utility Wear heavy-duty butyl or Viton outer gloves over nitrile inner gloves. | Full Face Respirator Or PAPR equipped with Organic Vapor/Acid Gas cartridges. | Tyvek Suit (Type 4/5/6) Full body coverage including shoe covers. | Respirator Mandatory Evacuate area first, then re-enter with PPE. |
Visualized Decision Frameworks
Figure 1: PPE Selection Logic Flow
This decision tree illustrates the thought process for selecting PPE based on the physical state of the compound.
Caption: Logic flow for selecting appropriate barrier protection based on physical state and solvent carrier risks.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (The Critical Zone)
Context: Piperidine solids are often hygroscopic and prone to static charge, leading to "jumping" powder.
-
Static Neutralization: Before opening the vial, pass an anti-static gun (e.g., Zerostat) over the container and the spatula. This prevents the powder from dispersing onto your gloves.
-
The "Double-Glove" Technique:
-
Don inner gloves (bright color, e.g., orange/purple).
-
Don outer gloves (standard blue nitrile).
-
Self-Validation: If you see the inner color through a tear, stop immediately.
-
-
Weighing: Perform strictly inside a certified chemical fume hood. Do not use an analytical balance on an open bench. If the balance drift is high due to airflow, use a draft shield, but never remove the compound from the hood.
Phase 2: Reaction & Dissolution
-
Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM permeates standard nitrile gloves in <4 minutes. If a splash occurs on the glove, remove it immediately .[1] The dissolved 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol will be carried through the glove material by the DCM.
-
Labeling: All flasks must be labeled "CORROSIVE / TOXIC - PIPERIDINE DERIVATIVE".
Phase 3: Emergency Spill Response
Context: A spill of 500mg is considered a "Large Spill" for this class of compound.
Caption: Workflow for containment and cleanup. Note that large spills require respiratory protection due to potential aerosolization.
Disposal & Environmental Compliance
Do not dispose of this compound down the drain.[2][3] The chloro-benzyl moiety classifies this as Halogenated Organic Waste .
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a clear, sealable bag labeled "Hazardous Solid Waste - Toxic" before being placed in the drum.
-
Liquid Waste: Segregate into the "Halogenated Solvent" stream. Do not mix with acidic aqueous waste, as exothermic neutralization of the piperidine base may cause spattering.
-
Container Decontamination: Triple rinse empty vials with methanol before disposal. Add the rinsate to the halogenated waste stream.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4][5]
-
PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. (General SAR reference for piperidine toxicity). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
